DS-1205
描述
属性
IUPAC 名称 |
N/A |
|---|---|
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
DS-1205; DS 1205; DS1205; DS-1205b; DS 1205b; DS1205b; |
产品来源 |
United States |
Foundational & Exploratory
Unveiling the Mechanism of Action of DS-1205: A Selective AXL Inhibitor for Overcoming EGFR-TKI Resistance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
DS-1205 is a novel, potent, and highly selective small-molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] Developed by Daiichi Sankyo, this compound has been primarily investigated as a therapeutic agent to overcome acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[2][3][4][5] Upregulation of the AXL signaling pathway has been identified as a key mechanism of resistance to EGFR-TKIs, acting as a bypass pathway that promotes tumor cell survival and proliferation despite EGFR inhibition.[4][5] this compound directly targets this resistance mechanism by inhibiting AXL phosphorylation, thereby resensitizing tumors to the effects of EGFR inhibitors.[1][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data, experimental methodologies, and signaling pathway visualizations.
Core Mechanism of Action: AXL Kinase Inhibition
The primary mechanism of action of this compound is the direct and selective inhibition of the AXL receptor tyrosine kinase.[1][2] DS-1205b, the free base form of the molecule, demonstrates potent inhibition of AXL kinase activity with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1] By binding to the ATP-binding site of the AXL kinase domain, this compound prevents the autophosphorylation of the receptor, a critical step in the activation of its downstream signaling cascades.[1][4]
Biochemical Potency and Selectivity
DS-1205b has been shown to be a highly selective AXL inhibitor. In a kinase panel screen against 161 kinases, DS-1205b demonstrated minimal off-target activity.[1] The IC50 values for other related kinases, such as MER and MET, were significantly higher than that for AXL, highlighting its selectivity.[1]
| Kinase | IC50 (nM)[1] | Selectivity (fold vs. AXL)[1] |
| AXL | 1.3 | 1 |
| MER | 63 | 48 |
| MET | 104 | 80 |
| TRKA | 407 | 313 |
Cellular Effects of AXL Inhibition by this compound
In cellular assays, this compound has been shown to effectively inhibit AXL-mediated signaling and cellular processes, particularly in the context of EGFR-TKI resistance.
Inhibition of AXL Phosphorylation and Downstream Signaling
In AXL-overexpressing NIH3T3 cells, DS-1205b treatment leads to a dose-dependent inhibition of AXL phosphorylation.[1] This, in turn, suppresses the activation of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival and proliferation.[1][4]
Inhibition of Cell Migration
AXL signaling is a known driver of cell migration and invasion. DS-1205b has been demonstrated to potently inhibit the migration of AXL-overexpressing cells in vitro, with a half-maximal effective concentration (EC50) of 2.7 nM in a hGAS6-induced migration assay.[1]
Overcoming EGFR-TKI Resistance in NSCLC Models
The therapeutic rationale for this compound lies in its ability to counteract AXL-mediated resistance to EGFR-TKIs. In preclinical models of EGFR-mutant NSCLC with acquired resistance to erlotinib or osimertinib, the combination of DS-1205b with an EGFR-TKI significantly delayed the onset of tumor resistance and restored the anti-tumor activity of the EGFR inhibitor.[2][4]
| Cell Line | Treatment | Effect |
| Erlotinib-resistant HCC827 | DS-1205b + Erlotinib | Restored anti-tumor activity of erlotinib[4] |
| Osimertinib-resistant HCC827 | DS-1205b + Osimertinib | Delayed onset of tumor resistance[4] |
Signaling Pathways and Experimental Workflows
AXL-Mediated EGFR-TKI Resistance Signaling Pathway
The following diagram illustrates the proposed mechanism by which AXL activation leads to EGFR-TKI resistance and how this compound intervenes.
Caption: this compound inhibits AXL, blocking a key bypass pathway that confers resistance to EGFR-TKIs in NSCLC.
Experimental Workflow for In Vitro Kinase Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of this compound against AXL kinase.
References
- 1. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. AXL/CDCP1/SRC axis confers acquired resistance to osimertinib in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
An In-depth Technical Guide to the AXL Kinase Inhibitor DS-1205: A Comparative Analysis of DS-1205b and DS-1205c
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the novel AXL kinase inhibitor DS-1205, focusing on the chemical relationship and pharmacological profiles of its development forms, DS-1205b and DS-1205c. This compound is a potent and selective inhibitor of the AXL receptor tyrosine kinase, a key mediator of therapeutic resistance in various cancers. This document elucidates the core chemical structure, presents key quantitative data from preclinical and clinical studies in structured tables, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Chemical Structure and Nomenclature: Unraveling DS-1205b and DS-1205c
Initial inquiries into DS-1205b and DS-1205c reveal that these are not distinct molecular entities but rather different forms of the same active pharmaceutical ingredient. The core molecule, referred to as DS-1205a, is the free base form.
-
DS-1205a: The active moiety and free base of the compound.
-
DS-1205b: Identified as the sulfate trihydrate salt of DS-1205a.[1] This form is often used in preclinical studies.
-
DS-1205c: The designation used in clinical trial settings. Dosages of DS-1205c are expressed in terms of the free base, DS-1205a.[2][3]
The fundamental chemical structure for the active compound is as follows:
IUPAC Name: (R)-N-(4-(5-(4-((1,4-dioxan-2-yl)methoxy)-3-methoxyphenyl)-2-aminopyridin-3-yl)-3-fluorophenyl)-5-methyl-4'-oxo-1'-((tetrahydro-2H-pyran-4-yl)methyl)-1',4'-dihydro-[2,3'-bipyridine]-5'-carboxamide
Chemical Formula (Free Base): C₄₁H₄₂FN₅O₇
Molecular Weight (Free Base): 735.81 g/mol
Mechanism of Action and Preclinical Pharmacology
This compound is a highly selective and potent inhibitor of AXL receptor tyrosine kinase.[4] Overexpression and activation of AXL are implicated in tumor progression, metastasis, and the development of resistance to various cancer therapies. This compound exerts its anti-tumor effects by blocking the AXL signaling pathway.
In Vitro Activity
DS-1205b has demonstrated potent and selective inhibition of AXL kinase in enzymatic and cell-based assays.
| Parameter | Value | Cell Line/System | Reference |
| AXL Kinase Inhibition (IC₅₀) | 1.3 nM | Enzymatic Assay | [4] |
| hGAS6-induced Migration (EC₅₀) | 2.7 nM | NIH3T3-AXL cells | |
| Cell Growth Inhibition (GI₅₀) | >10,000 nM | NIH3T3-AXL cells |
In Vivo Antitumor Activity
Preclinical studies using xenograft models have shown that DS-1205b can significantly inhibit tumor growth and overcome resistance to EGFR tyrosine kinase inhibitors (TKIs).
| Animal Model | Treatment | Key Findings | Reference |
| HCC827 NSCLC Xenograft | DS-1205b in combination with erlotinib | Significantly delayed the onset of tumor resistance compared to erlotinib monotherapy. Restored the antitumor activity of erlotinib in resistant tumors. | [5][6] |
| HCC827 NSCLC Xenograft | DS-1205b in combination with osimertinib | Delayed the onset of resistance to osimertinib. | [5][6] |
Clinical Development of DS-1205c
DS-1205c has been evaluated in Phase 1 clinical trials, primarily in combination with EGFR TKIs for the treatment of non-small cell lung cancer (NSCLC).
Phase 1 Study in Combination with Gefitinib (NCT03599518)
This study assessed the safety, tolerability, and pharmacokinetics of DS-1205c in combination with gefitinib in patients with EGFR-mutated NSCLC who had progressed on EGFR-TKI therapy.[2][3][7]
| Parameter | Details | Reference |
| Dosing | DS-1205c monotherapy (200-1200 mg twice daily) for a 7-day run-in, followed by combination with gefitinib (250 mg once daily). | [2][3] |
| Safety | Generally well-tolerated. Common treatment-emergent adverse events included increased AST (35%), increased ALT (30%), maculo-papular rash (30%), and diarrhea (25%). No serious TEAEs were reported. | [2][3] |
| Efficacy | No complete or partial responses were observed. 25% of patients (5 out of 20) achieved stable disease. | [2][3] |
| Pharmacokinetics | Plasma concentrations of DS-1205a (the free form) were unaffected by co-administration with gefitinib. | [2] |
Phase 1 Study in Combination with Osimertinib (NCT03255083)
This trial evaluated DS-1205c in combination with osimertinib in patients with metastatic or unresectable EGFR-mutant NSCLC.[8]
| Parameter | Details | Reference |
| Dosing | DS-1205c monotherapy (200, 400, 800, or 1200 mg twice daily) for 7 days, followed by combination with osimertinib (80 mg once daily). | [8] |
| Safety | Well-tolerated with no new safety signals. The most common treatment-related adverse events were anemia, diarrhea, fatigue, and elevated liver enzymes. | [8] |
| Efficacy | No complete or partial responses. Two-thirds of patients achieved stable disease, with one-third maintaining it for over 100 days. | [8] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
-
Objective: To determine the 50% inhibitory concentration (IC₅₀) of DS-1205b against AXL kinase.
-
Methodology: A mobility shift assay was utilized. The assay measures the change in the electrophoretic mobility of a substrate peptide upon phosphorylation by the kinase.
-
Procedure:
-
Recombinant AXL kinase was incubated with a fluorescently labeled peptide substrate and ATP (at a near-physiological concentration of 1 mM).
-
DS-1205b was added at various concentrations.
-
The reaction mixture was incubated to allow for the kinase reaction.
-
The reaction was stopped, and the phosphorylated and unphosphorylated substrates were separated by microfluidic capillary electrophoresis.
-
The amount of phosphorylated substrate was quantified by fluorescence.
-
IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.[9]
-
HCC827 Xenograft Model for Acquired Resistance
-
Objective: To evaluate the ability of DS-1205b to delay or overcome acquired resistance to EGFR TKIs in vivo.
-
Methodology: A subcutaneous xenograft model using the human EGFR-mutant NSCLC cell line HCC827 was established in immunocompromised mice.
-
Procedure:
-
HCC827 cells were subcutaneously implanted into nude mice.
-
Once tumors reached a specified volume, mice were randomized into treatment groups: vehicle control, EGFR TKI (erlotinib or osimertinib) alone, DS-1205b alone, and the combination of DS-1205b and the EGFR TKI.
-
Treatments were administered orally at specified doses and schedules.
-
Tumor volume and body weight were measured regularly.
-
The time to tumor progression (e.g., tumor volume reaching a predetermined size) was determined for each group.
-
For studies on restoring sensitivity, tumors were allowed to develop resistance to the EGFR TKI before the initiation of combination therapy with DS-1205b.[5][6]
-
Visualized Pathways and Workflows
AXL Signaling Pathway
The following diagram illustrates the central role of the AXL receptor tyrosine kinase in downstream signaling pathways that promote cancer cell survival, proliferation, and resistance to therapy. DS-1205b/c acts by inhibiting the kinase activity of AXL, thereby blocking these downstream signals.
Caption: AXL signaling cascade and point of inhibition by DS-1205b/c.
Experimental Workflow for Xenograft Study
This diagram outlines the typical workflow for an in vivo study evaluating the efficacy of DS-1205b in a mouse xenograft model of cancer.
Caption: Workflow for in vivo efficacy testing in a xenograft model.
Conclusion
This compound, in its various forms (DS-1205b for preclinical and DS-1205c for clinical studies), is a promising selective AXL kinase inhibitor with a clear mechanism of action. Preclinical data strongly support its potential to overcome therapeutic resistance, particularly in combination with EGFR TKIs in NSCLC. While early clinical trials have demonstrated a manageable safety profile, further studies are needed to establish its clinical efficacy. This guide provides a foundational understanding of this compound for researchers and drug development professionals engaged in the advancement of targeted cancer therapies.
References
- 1. Evaluation of combination treatment with DS-1205c, an AXL kinase inhibitor, and osimertinib in metastatic or unresectable EGFR-mutant non-small cell lung cancer: results from a multicenter, open-label phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 study of DS-1205c combined with gefitinib for EGFR mutation-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 study of DS‐1205c combined with gefitinib for EGFR mutation‐positive non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Evaluation of combination treatment with DS-1205c, an AXL kinase inhibitor, and osimertinib in metastatic or unresectable EGFR-mutant non-small cell lung cancer: results from a multicenter, open-label phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preclinical Profile of DS-1205: A Novel AXL Inhibitor for Overcoming EGFR-TKI Resistance in NSCLC
For Immediate Release
This technical guide provides an in-depth overview of the preclinical evidence supporting the development of DS-1205, a potent and selective AXL receptor tyrosine kinase inhibitor, for the treatment of non-small cell lung cancer (NSCLC), particularly in the context of acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). The data herein demonstrates the potential of this compound to restore and enhance the efficacy of EGFR-targeted therapies.
Introduction
Acquired resistance to EGFR TKIs remains a significant clinical challenge in the management of EGFR-mutant NSCLC. One of the key mechanisms implicated in this resistance is the upregulation of the AXL receptor tyrosine kinase signaling pathway. This compound is a novel, orally bioavailable small molecule inhibitor of AXL currently under investigation. Preclinical studies have demonstrated that this compound effectively inhibits AXL phosphorylation and downstream signaling, thereby resensitizing resistant cancer cells to EGFR TKIs. This document summarizes the key preclinical findings, including in vitro and in vivo efficacy data, and details the experimental protocols utilized in these pivotal studies.
Quantitative Preclinical Data Summary
The preclinical efficacy of this compound has been demonstrated through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative findings.
| Cell Line | Assay | Treatment | Concentration | Result |
| NCI-H1975 | Cell Growth | DS-1205c + Osimertinib (2 µM) | 0.1 µM | 43.1% relative growth rate[1] |
| NCI-H1975 | Cell Growth | DS-1205c + Osimertinib (2 µM) | 1 µM | 2.2% relative growth rate[1] |
Table 1: In Vitro Efficacy of DS-1205c in Combination with Osimertinib in EGFR-mutant NSCLC Cells.
| Parameter | Value |
| IC50 (AXL Kinase Inhibition) | 1.3 - 3.7 nM[1] |
Table 2: In Vitro Potency of this compound against AXL Kinase.
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and experimental designs, the following diagrams are provided.
Caption: this compound inhibits the AXL bypass pathway, restoring EGFR-TKI efficacy.
Caption: Workflow for assessing the in vitro efficacy of this compound.
Caption: General workflow for preclinical in vivo xenograft studies.
Detailed Experimental Protocols
In Vitro Cell Growth Assay
-
Cell Lines: NCI-H1975, a human NSCLC cell line harboring both the L858R and T790M EGFR mutations, was utilized.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of DS-1205c in combination with a fixed concentration of osimertinib (2 µM).
-
Assay: Cell viability was assessed after a 72-hour incubation period using a standard colorimetric assay (e.g., MTT or WST-8) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: The relative growth rate was calculated by comparing the absorbance or luminescence of treated cells to that of vehicle-treated control cells.
In Vivo Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) were used.
-
Tumor Implantation: EGFR-mutant NSCLC cells (e.g., NCI-H1975 or patient-derived xenograft models) were subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reached a palpable size (e.g., 100-200 mm³), mice were randomized into treatment groups. This compound was administered orally, alone or in combination with an EGFR TKI (e.g., gefitinib, erlotinib, or osimertinib), according to a specified dosing schedule (e.g., daily or twice daily).
-
Efficacy Evaluation: Tumor volume was measured regularly (e.g., twice weekly) using calipers. The primary endpoint was typically tumor growth inhibition or the time to tumor progression.
-
Pharmacodynamic Analysis: At the end of the study, tumors could be excised for analysis of target engagement, such as measuring the levels of phosphorylated AXL.
AXL Kinase Inhibition Assay
-
Assay Principle: The inhibitory activity of this compound against the AXL kinase was determined using a biochemical assay.
-
Methodology: A variety of in vitro kinase assay formats can be employed, such as radiometric assays (e.g., using ³³P-ATP), fluorescence-based assays (e.g., FRET or fluorescence polarization), or luminescence-based assays (e.g., ADP-Glo™).
-
Procedure: Recombinant AXL kinase enzyme was incubated with a specific substrate and ATP in the presence of varying concentrations of this compound.
-
Data Analysis: The amount of phosphorylated substrate was quantified, and the IC50 value, representing the concentration of this compound required to inhibit 50% of the AXL kinase activity, was calculated.
Conclusion
The preclinical data for this compound strongly support its potential as a therapeutic agent to overcome AXL-mediated resistance to EGFR TKIs in NSCLC. The potent and selective inhibition of AXL by this compound, demonstrated in both in vitro and in vivo models, provides a clear rationale for its continued clinical development. The combination of this compound with EGFR TKIs represents a promising strategy to extend the duration of response and improve outcomes for patients with EGFR-mutant NSCLC.
References
The AXL Signaling Axis: A Key Mediator of Therapeutic Resistance and a Target for DS-1205
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of resistance to targeted therapies remains a significant hurdle in oncology. In non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) mutations, the clinical benefit of tyrosine kinase inhibitors (TKIs) is often limited by the development of acquired resistance. One of the key mechanisms driving this resistance is the upregulation of the AXL receptor tyrosine kinase, which activates bypass signaling pathways, thereby circumventing the effects of EGFR inhibition. DS-1205 is a potent and selective small-molecule inhibitor of AXL that has been investigated for its potential to overcome EGFR-TKI resistance. This technical guide provides a comprehensive overview of the signaling pathways affected by this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the underlying molecular interactions and research workflows.
Introduction to AXL and its Role in Cancer
The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, Mer) family, plays a crucial role in various cellular processes, including cell survival, proliferation, migration, and invasion.[1] Under normal physiological conditions, AXL signaling is tightly regulated. However, in the context of cancer, AXL is frequently overexpressed and contributes to tumor progression, metastasis, and the development of resistance to a range of anti-cancer therapies.[2]
Activation of AXL is primarily initiated by its ligand, growth arrest-specific 6 (Gas6). The binding of Gas6 to the extracellular domain of AXL induces receptor dimerization and subsequent autophosphorylation of tyrosine residues within its intracellular kinase domain. This phosphorylation creates docking sites for various downstream signaling molecules, leading to the activation of multiple pro-survival and pro-proliferative pathways.[2][3]
The AXL Signaling Pathway: A Nexus of Pro-Tumorigenic Signals
Upon activation, AXL orchestrates a complex network of intracellular signaling cascades that collectively contribute to a more aggressive cancer phenotype. The primary downstream pathways influenced by AXL activation include:
-
PI3K/AKT Pathway: The p85 regulatory subunit of phosphoinositide 3-kinase (PI3K) binds to phosphorylated AXL, leading to the activation of the PI3K/AKT signaling cascade. This pathway is a central regulator of cell survival, growth, and proliferation.[4][5]
-
MAPK/ERK Pathway: The adaptor protein Grb2 is recruited to the activated AXL receptor, which in turn activates the Ras/Raf/MEK/ERK (MAPK) pathway. This signaling axis is critical for promoting cell proliferation and differentiation.[3][4]
-
JAK/STAT Pathway: AXL activation can also lead to the phosphorylation and activation of Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs). The JAK/STAT pathway is involved in regulating immune responses, cell survival, and proliferation.[4]
The convergence of these pathways downstream of AXL highlights its significance as a central node in tumor cell signaling, making it an attractive target for therapeutic intervention.
AXL as a Bypass Mechanism in EGFR-TKI Resistance
In EGFR-mutant NSCLC, treatment with EGFR-TKIs like erlotinib, gefitinib, and osimertinib can lead to significant tumor regression. However, acquired resistance almost invariably develops. One of the established mechanisms of this resistance is the activation of bypass signaling pathways that reactivate downstream pro-survival signals, rendering the inhibition of EGFR ineffective.[6][7]
Upregulation of AXL is a key bypass mechanism.[8] In the presence of EGFR-TKIs, some cancer cells can increase the expression and activation of AXL. This leads to the sustained activation of downstream pathways such as PI3K/AKT and MAPK/ERK, even when EGFR is effectively blocked. This bypass signaling allows the cancer cells to continue to proliferate and survive, leading to clinical resistance.[6][8]
This compound: A Selective AXL Inhibitor
This compound (also referred to as DS-1205b and DS-1205c in various studies) is an orally bioavailable, small-molecule inhibitor of AXL.[6] Preclinical studies have demonstrated its high selectivity and potent inhibition of AXL kinase activity.
Preclinical Data
In vitro and in vivo preclinical studies have provided a strong rationale for the clinical development of this compound.
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (AXL Kinase Inhibition) | 1.3 - 3.7 nM | In vitro kinase assays | [8] |
| Inhibition of Cell Growth (in combination with Osimertinib) | 43.1% (0.1 µM DS-1205c) | NCI-H1975 (NSCLC) | [8] |
| 2.2% (1 µM DS-1205c) | NCI-H1975 (NSCLC) | [8] | |
| Tumor Growth Delay (in combination with Osimertinib) | Dose-dependent delay | Osimertinib-resistant NSCLC xenograft model |
Clinical Data
Phase 1 clinical trials have been conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in combination with EGFR-TKIs in patients with advanced EGFR-mutant NSCLC who have progressed on prior TKI therapy.
| Trial Identifier | Combination Therapy | Key Findings | Reference |
| NCT03599518 | DS-1205c + Gefitinib | DS-1205c was generally well-tolerated. The recommended dose for expansion was 800 mg BID. No complete or partial responses were observed; 25% of patients had stable disease. | [6][9] |
| NCT03255083 | DS-1205c + Osimertinib | The combination was well-tolerated with no new safety signals. Two-thirds of patients achieved stable disease, but no complete or partial responses were observed. | [10][11] |
Experimental Protocols
The following are representative protocols for key experiments used to investigate the effects of this compound.
NSCLC Xenograft Mouse Model
This protocol outlines the general procedure for establishing and utilizing a patient-derived or cell line-derived xenograft model of NSCLC to evaluate the in vivo efficacy of this compound.
Protocol:
-
Cell Culture: Culture human NSCLC cell lines (e.g., HCC827 for EGFR-TKI sensitivity, or an erlotinib/osimertinib-resistant derivative) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Implantation: Harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel. Subcutaneously inject 1 x 107 cells into the flank of 6-8 week old female immunodeficient mice.
-
Tumor Monitoring: Measure tumor volume twice weekly using calipers (Volume = (length x width2)/2).
-
Treatment: Once tumors reach a volume of approximately 100-200 mm3, randomize mice into treatment groups (e.g., vehicle control, this compound alone, EGFR-TKI alone, this compound + EGFR-TKI). Administer drugs via oral gavage at predetermined doses and schedules.
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined size or for a specified duration. Euthanize mice and excise tumors for further analysis.
-
Analysis: Analyze tumor growth curves to determine treatment efficacy. Tumor tissue can be processed for immunohistochemistry (IHC) to assess protein expression and western blotting to evaluate signaling pathway activation.
In Vitro Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed NSCLC cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with varying concentrations of this compound, an EGFR-TKI, or the combination of both. Include a vehicle-only control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.
-
Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Western Blotting for Protein Phosphorylation
This technique is used to detect the phosphorylation status of AXL and its downstream signaling proteins.
Protocol:
-
Cell Lysis: Treat NSCLC cells with this compound and/or an EGFR-TKI for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a solution of bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-AXL, phospho-AKT, phospho-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total form of the protein to confirm equal loading.
Immunohistochemistry (IHC) for AXL Expression
IHC is used to visualize the expression and localization of AXL in tumor tissues.
Protocol:
-
Tissue Preparation: Fix tumor tissue in formalin and embed in paraffin. Cut thin sections (4-5 µm) and mount them on slides.
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced epitope retrieval in a citrate buffer to unmask the AXL antigen.
-
Blocking: Block endogenous peroxidase activity with hydrogen peroxide and non-specific binding sites with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against AXL.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize the staining with a chromogen such as DAB (3,3'-diaminobenzidine).
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize cell nuclei and mount with a coverslip.
-
Microscopy: Examine the slides under a microscope to assess the intensity and localization of AXL staining.
Conclusion and Future Directions
The AXL signaling pathway is a critical mediator of acquired resistance to EGFR-TKIs in NSCLC. This compound, as a selective AXL inhibitor, has shown promise in preclinical models for overcoming this resistance. While early-phase clinical trials have demonstrated a manageable safety profile, the lack of objective responses highlights the complexity of TKI resistance and the need for further research.
Future investigations should focus on identifying biomarkers that can predict which patients are most likely to benefit from AXL inhibition. This may involve assessing AXL expression levels, the presence of its ligand Gas6, or the activation status of downstream signaling pathways. Furthermore, exploring the role of this compound in combination with other therapeutic modalities, such as immunotherapy, may open new avenues for the treatment of EGFR-TKI resistant NSCLC. The detailed understanding of the signaling pathways affected by this compound and the application of robust experimental methodologies will be paramount to advancing this therapeutic strategy.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. nihs.go.jp [nihs.go.jp]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Clinical Pharmacokinetics Analysis in Clinical Trials | Medicover MICS [medicover-mics.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Early Research on DS-1205: A Technical Guide to Preclinical and Phase 1 Safety and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-1205 is an investigational small molecule inhibitor targeting the AXL receptor tyrosine kinase. Upregulation of the AXL signaling pathway has been identified as a key mechanism of acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][2][3][4] Early research has focused on the potential of this compound, in its forms DS-1205b (preclinical) and DS-1205c (clinical), to overcome this resistance and prolong the therapeutic benefit of EGFR TKIs. This guide provides a detailed overview of the foundational preclinical and Phase 1 clinical research into the safety and efficacy of this compound.
Mechanism of Action: Overcoming EGFR-TKI Resistance
In EGFR-mutant NSCLC, treatment with TKIs like erlotinib, gefitinib, and osimertinib can be highly effective. However, prolonged treatment often leads to the upregulation of bypass signaling pathways, with AXL being a prominent example.[1][2][3][4] The binding of the AXL ligand, GAS6, to the AXL receptor triggers a signaling cascade that can reactivate downstream pathways such as PI3K/Akt and MAPK/ERK, promoting cell survival and proliferation despite the inhibition of EGFR.[1] this compound acts as a selective inhibitor of AXL phosphorylation, thereby blocking this bypass mechanism and restoring sensitivity to EGFR TKIs.[1]
References
- 1. altogenlabs.com [altogenlabs.com]
- 2. Evaluation of combination treatment with DS-1205c, an AXL kinase inhibitor, and osimertinib in metastatic or unresectable EGFR-mutant non-small cell lung cancer: results from a multicenter, open-label phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
DS-1205: A Deep Dive into AXL Inhibition and its Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DS-1205 is a potent and selective small-molecule inhibitor of the AXL receptor tyrosine kinase. Primarily investigated for its ability to overcome acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC), emerging evidence suggests that the therapeutic utility of this compound may extend to the modulation of the tumor microenvironment (TME). This technical guide provides a comprehensive overview of the core mechanism of action of this compound, its effects on the TME as evidenced by preclinical studies, and detailed experimental protocols to aid in the design of future research. While much of the TME-related data is inferred from the broader class of AXL inhibitors, this document consolidates the current understanding and highlights the specific findings related to this compound.
Introduction to this compound and AXL Signaling
This compound is an orally bioavailable inhibitor of AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases.[1][2] The AXL signaling pathway, upon activation by its ligand Gas6, plays a crucial role in various cellular processes including proliferation, survival, migration, and invasion.[3] In the context of cancer, aberrant AXL activation is associated with poor prognosis, metastasis, and the development of therapeutic resistance.[3] AXL overexpression has been identified as a key mechanism of acquired resistance to EGFR-TKIs in EGFR-mutant NSCLC.[3] this compound is designed to counteract this resistance mechanism by directly inhibiting AXL phosphorylation.[4]
Core Mechanism of Action: Overcoming EGFR-TKI Resistance
The primary mechanism of action of this compound is the inhibition of AXL kinase activity, thereby blocking the bypass signaling pathway that confers resistance to EGFR-TKIs.[3][4] In preclinical models of EGFR-mutant NSCLC with acquired resistance to erlotinib or osimertinib, the combination of DS-1205b with an EGFR-TKI has been shown to significantly delay the onset of tumor resistance and restore sensitivity to the EGFR inhibitor.[3]
Signaling Pathway: AXL-Mediated EGFR-TKI Resistance
Caption: AXL-mediated bypass of EGFR-TKI inhibition.
The Effect of this compound on the Tumor Microenvironment
While direct evidence for this compound's impact on the TME is emerging, the broader class of AXL inhibitors has demonstrated significant immunomodulatory effects. AXL signaling is implicated in creating an immunosuppressive TME, and its inhibition can promote an anti-tumor immune response.
Modulation of Innate Immunity
Natural Killer (NK) Cells: Preclinical studies with AB-329 (formerly DS-1205b) in murine triple-negative breast cancer (TNBC) allograft models have shown that the combination of AB-329 and paclitaxel increased the infiltration of activated NK cells.[5] This is a critical finding, as NK cells are potent cytotoxic lymphocytes capable of directly killing tumor cells. AXL expression has been negatively associated with immune cell infiltration in TNBC.[5]
Macrophages and Dendritic Cells (DCs): AXL is highly expressed on M2-like tumor-associated macrophages (TAMs) and dendritic cells, contributing to an immunosuppressive phenotype. Inhibition of AXL is expected to repolarize TAMs towards a pro-inflammatory M1-like phenotype and enhance the antigen-presenting capacity of DCs, thereby promoting T-cell activation.
Enhancement of Adaptive Immunity
Inhibition of AXL signaling has been shown to decrease the expression of immune checkpoint molecules such as PD-L1 on tumor cells. This can render tumors more susceptible to T-cell-mediated killing and may synergize with immune checkpoint inhibitors.
Signaling Pathway: AXL Inhibition and Immune Modulation
Caption: Proposed mechanism of this compound in modulating the TME.
Effects on the Tumor Stroma
Cancer-Associated Fibroblasts (CAFs): AXL signaling in lung cancer cells and fibroblasts can create a pro-tumorigenic microenvironment. While direct studies with this compound are lacking, targeting the AXL-STAT3 circuit has been proposed to disrupt the communication between cancer cells and CAFs.
Angiogenesis: AXL is involved in tumor angiogenesis. Inhibition of AXL may lead to a reduction in tumor vascularization, further contributing to its anti-tumor effects.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of DS-1205b.
Table 1: In Vitro Potency of DS-1205b
| Assay | Cell Line | Parameter | Value | Reference |
| AXL Kinase Inhibition | - | IC50 | 1.3 nM | [1] |
| Cell Migration | NIH3T3-AXL | EC50 | 2.7 nM | [1] |
| Cell Index Suppression | NIH3T3-AXL | EC50 | 2.7 nM | [4] |
Table 2: In Vivo Antitumor Efficacy of DS-1205b in Xenograft Models
| Model | Treatment | Dose (mg/kg) | Tumor Growth Inhibition | Reference |
| NIH3T3-AXL | DS-1205b | 6.3 - 50 | 54% - 86% | [1] |
| HCC827 (Osimertinib Resistant) | DS-1205b + Osimertinib | 12.5 - 50 | Significant delay in tumor growth | [4] |
| HCC827 (Erlotinib Resistant) | DS-1205b + Erlotinib | 50 | 97% | [4] |
| HCC827 (Erlotinib Resistant) | DS-1205b + Erlotinib | 25 | 47% | [4] |
Experimental Protocols
In Vitro Cell Migration Assay
Objective: To assess the inhibitory effect of DS-1205b on hGAS6-dependent cell migration.
Methodology:
-
Culture AXL-overexpressing NIH3T3 cells in appropriate media.
-
Seed cells into the upper chamber of a transwell plate.
-
Add varying concentrations of DS-1205b to the upper chamber.
-
Add human Gas6 (hGAS6) to the lower chamber as a chemoattractant.
-
Incubate for a defined period (e.g., 24 hours).
-
Fix and stain the cells that have migrated to the lower surface of the membrane.
-
Quantify the number of migrated cells under a microscope.
-
Calculate the EC50 value based on the dose-response curve.[4]
In Vivo Xenograft Tumor Growth Study
Objective: To evaluate the antitumor efficacy of DS-1205b alone or in combination with an EGFR-TKI.
Methodology:
-
Implant human cancer cells (e.g., NIH3T3-AXL or HCC827) subcutaneously into immunocompromised mice.
-
Allow tumors to reach a palpable size.
-
Randomize mice into treatment groups (vehicle control, DS-1205b alone, EGFR-TKI alone, combination).
-
Administer DS-1205b orally at specified doses and schedules.
-
Administer EGFR-TKI as per the established protocol.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize mice and excise tumors for further analysis (e.g., immunohistochemistry for AXL expression).[3][4]
Experimental Workflow: In Vivo Xenograft Study
References
- 1. | BioWorld [bioworld.com]
- 2. Phase 1 study of DS-1205c combined with gefitinib for EGFR mutation-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Exploring the In Vivo Pharmacokinetics of DS-1205: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo pharmacokinetics of DS-1205, a novel, specific, and orally bioavailable small-molecule inhibitor of the AXL receptor tyrosine kinase.[1][2][3] this compound has been developed to address acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][2][4] This document summarizes key findings from preclinical and clinical studies, detailing experimental methodologies, pharmacokinetic data, and the underlying mechanism of action.
Mechanism of Action: Overcoming TKI Resistance
In NSCLC patients with activating EGFR mutations, the initial efficacy of TKIs is often limited by the development of acquired resistance.[1][2] One key mechanism for this resistance is the upregulation of the AXL receptor tyrosine kinase, which provides a "bypass" signal for tumor cell survival and proliferation despite EGFR inhibition.[4][5] this compound targets this pathway by potently inhibiting AXL phosphorylation.[5] Preclinical studies have shown that this compound can delay the onset of resistance and restore the antitumor activity of EGFR TKIs when used in combination.[1][4]
Caption: AXL signaling as a bypass mechanism for EGFR-TKI resistance and the inhibitory action of this compound.
Preclinical In Vivo Studies
In preclinical xenograft models of human EGFR-mutant NSCLC, this compound demonstrated significant antitumor activity.[1][4]
-
Combination Therapy: In a mouse xenograft model using HCC827 EGFR-mutant NSCLC cells, combination treatment with DS-1205b and an EGFR-TKI (erlotinib or osimertinib) significantly delayed the onset of tumor resistance compared to TKI monotherapy.[4]
-
Restoration of Sensitivity: DS-1205b was also shown to restore the antitumor activity of erlotinib in tumors that had already developed resistance.[4]
-
Dose-Dependent Activity: The effect of DS-1205b in delaying tumor volume increase was observed to be dose-dependent in an osimertinib acquired resistance model.[5]
These preclinical findings provided a strong rationale for investigating this compound in a clinical setting to prolong the therapeutic benefits of EGFR TKIs.[4]
Clinical Pharmacokinetics: Phase 1 First-in-Human Study
A first-in-human, multicenter, open-label Phase 1 study (NCT03599518) was conducted to evaluate the safety, tolerability, and pharmacokinetics of DS-1205c in combination with gefitinib.[1][2]
-
Study Population: The study enrolled 20 Japanese patients with metastatic or unresectable EGFR-mutant NSCLC whose tumors had progressed during treatment with EGFR-TKIs.[1][2]
-
Study Design: The trial followed a dose-escalation design. Patients first received DS-1205c monotherapy for a 7-day safety monitoring period, followed by combination therapy with DS-1205c and gefitinib (250 mg once daily) administered in 21-day cycles.[1][2]
-
Dose Cohorts: Patients received DS-1205c at doses ranging from 200 mg to 1200 mg, administered twice daily (BID).[1][2]
-
Pharmacokinetic Analysis: Plasma concentrations of DS-1205a (the free form of DS-1205c) and gefitinib were analyzed.[1] Pharmacokinetic parameters were calculated using non-compartmental analysis.[1] Key parameters measured for DS-1205a included:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC: Area under the plasma concentration–time curve (specifically AUC10h and AUC8h at different time points).
-
Ctrough: Trough plasma concentration.[1]
-
Caption: Workflow of the Phase 1 clinical trial for DS-1205c in combination with gefitinib.
The clinical study revealed that the plasma concentrations and pharmacokinetic parameters of DS-1205a (the free form of DS-1205c) were not affected by the concomitant administration of gefitinib.[1][2] This suggests a lack of significant drug-drug interaction at the pharmacokinetic level between DS-1205c and gefitinib.
The table below outlines the pharmacokinetic parameters that were evaluated for DS-1205a during both monotherapy and combination therapy across different dose cohorts.
| Parameter | Cycle 0 (Monotherapy) | Cycles 1 & 2 (Combination Therapy) | Dose Cohorts (DS-1205c BID) |
| Cmax | Day 1, Day 7 | Day 1 | Cohort 1: 200 mg (n=5) |
| Tmax | Day 1, Day 7 | Day 1 | Cohort 2: 400 mg (n=4) |
| AUC | AUC10h (Day 1, Day 7) | AUC8h/AUC10h (Day 1) | Cohort 3: 800 mg (n=6) |
| Ctrough | Day 7 | Day 1 | Cohort 4 & 5 |
| Data derived from the Phase 1 study of DS-1205c with gefitinib.[1] |
Safety and Tolerability
In the Phase 1 trial, DS-1205c was generally safe and well-tolerated at all dose levels.[1][2]
-
Common Adverse Events: The most frequently observed treatment-emergent adverse events (TEAEs) were increased aspartate aminotransferase (35%), increased alanine aminotransferase (30%), maculo-papular rash (30%), and diarrhea (25%).[1][2]
-
Serious Adverse Events: No serious TEAEs were reported.[1][2]
-
Recommended Dose: Based on the overall safety profile, 800 mg BID was established as the recommended dose for dose-expansion cohorts of DS-1205c in combination with gefitinib.[1][2]
Conclusion
The in vivo pharmacokinetic profile of this compound, characterized through comprehensive preclinical and clinical evaluation, supports its development as a combination therapy to overcome EGFR-TKI resistance. Key findings indicate that this compound is an orally bioavailable AXL inhibitor that does not exhibit significant pharmacokinetic interactions with gefitinib. The Phase 1 clinical data established a favorable safety and tolerability profile, identifying a recommended dose for further studies. These results underscore the potential of this compound to prolong the therapeutic benefits for patients with EGFR-mutant NSCLC.
References
- 1. Phase 1 study of DS‐1205c combined with gefitinib for EGFR mutation‐positive non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 study of DS-1205c combined with gefitinib for EGFR mutation-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 study of DS‐1205c combined with gefitinib for EGFR mutation‐positive non‐small cell lung cancer | Semantic Scholar [semanticscholar.org]
- 4. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for DS-1205: In Vitro Experimental Guidelines
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS-1205 is a potent and selective small-molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] AXL is a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases and its overexpression is implicated in tumor progression, metastasis, and the development of resistance to various cancer therapies, including epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[2][3] Upregulation of AXL signaling can act as a bypass mechanism, allowing cancer cells to evade the effects of targeted therapies.[4] this compound exerts its effect by inhibiting the phosphorylation of AXL, thereby blocking downstream signaling pathways that promote cell survival and proliferation.[1] These application notes provide detailed protocols for key in vitro experiments to evaluate the activity of this compound.
Data Presentation
The following tables summarize the quantitative data from in vitro studies of this compound.
Table 1: Kinase Inhibition and Cell Migration
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Kinase Inhibition | AXL Kinase | IC₅₀ | 1.3 nM | [1] |
| Cell Migration | NIH3T3-AXL | EC₅₀ | 2.7 nM | [4][5] |
Table 2: Cell Growth Inhibition
| Cell Line | Combination Agent | DS-1205c Concentration | Relative Growth Rate | Reference |
| NCI-H1975 | Osimertinib (2 µM) | 0.1 µM | 43.1% | |
| NCI-H1975 | Osimertinib (2 µM) | 1 µM | 2.2% |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the AXL signaling pathway targeted by this compound and a general workflow for a cell viability experiment.
References
- 1. probechem.com [probechem.com]
- 2. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. oncotarget.com [oncotarget.com]
- 5. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing DS-1205 in Combination with Osimertinib to Overcome Resistance in EGFR-Mutant Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is a standard-of-care treatment for non-small cell lung cancer (NSCLC) patients with activating EGFR mutations. However, the development of acquired resistance limits its long-term efficacy. One of the key mechanisms of resistance is the activation of the AXL receptor tyrosine kinase, which provides a bypass signaling pathway for tumor cell survival and proliferation. DS-1205c is an orally available and selective inhibitor of AXL. The combination of DS-1205c with osimertinib presents a rational therapeutic strategy to overcome AXL-driven resistance to osimertinib in EGFR-mutant NSCLC.
These application notes provide a summary of the preclinical rationale, available clinical data, and detailed protocols for studying the combination of DS-1205 and osimertinib in a research setting.
Mechanism of Action and Rationale for Combination
Osimertinib effectively inhibits both activating EGFR mutations and the T790M resistance mutation. However, prolonged treatment can lead to the upregulation and activation of AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases. Activated AXL can promote cell survival, proliferation, migration, and invasion through downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, thereby bypassing EGFR inhibition by osimertinib.
DS-1205c is a potent and selective AXL inhibitor that binds to and prevents the activation of AXL, blocking its downstream signaling. By combining DS-1205c with osimertinib, it is hypothesized that both the primary oncogenic driver (EGFR) and a key resistance mechanism (AXL) can be simultaneously targeted, leading to a more durable anti-tumor response and delayed onset of resistance.
Data Presentation
Preclinical In Vitro Data
| Cell Line | EGFR Mutation | Osimertinib IC50 (nM) |
| PC-9 | exon 19 deletion | ~15-25 |
| HCC827 | exon 19 deletion | ~10-30 |
| H1975 | L858R, T790M | ~5-15 |
Note: IC50 values can vary depending on the specific assay conditions and laboratory.
Studies using the related compound DS-1205b have shown that in HCC827 cells with acquired resistance to osimertinib, the combination of DS-1205b and osimertinib effectively inhibits the phosphorylation of downstream signaling proteins such as AKT and ERK, which are reactivated by AXL signaling.
Preclinical In Vivo Data
In a xenograft model using the HCC827 EGFR-mutant NSCLC cell line, the combination of DS-1205b and osimertinib significantly delayed the onset of tumor resistance compared to osimertinib monotherapy.[1] While specific tumor growth inhibition (TGI) percentages are not detailed, the study demonstrated a clear benefit for the combination in prolonging the therapeutic efficacy of osimertinib.
| Animal Model | Treatment Groups | Key Findings |
| HCC827 Xenograft | - Vehicle- Osimertinib- DS-1205b- Osimertinib + DS-1205b | Combination treatment significantly delayed the time to tumor progression compared to osimertinib alone. |
Clinical Data Overview
A Phase 1 clinical trial (NCT03255083) evaluated the safety, tolerability, and preliminary efficacy of DS-1205c in combination with osimertinib in patients with metastatic or unresectable EGFR-mutant NSCLC who had progressed on prior EGFR TKI therapy.[2]
| Study Phase | Number of Patients | Key Outcomes |
| Phase 1 | 13 | - The combination was well-tolerated with no new safety signals.[2]- The most common treatment-related adverse events were anemia, diarrhea, fatigue, and elevated liver enzymes.[2]- Two-thirds of patients achieved stable disease, with one-third having stable disease for over 100 days.[2]- No complete or partial responses were observed in this heavily pre-treated patient population.[2] |
Experimental Protocols
In Vitro Cell Viability and Synergy Assessment
This protocol outlines a method to assess the in vitro activity of DS-1205c and osimertinib, alone and in combination, and to quantify their synergistic effects.
Materials:
-
EGFR-mutant NSCLC cell lines (e.g., HCC827, H1975, and their osimertinib-resistant derivatives)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
DS-1205c (or DS-1205b)
-
Osimertinib
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
-
Software for IC50 and Combination Index (CI) calculation (e.g., CompuSyn, GraphPad Prism)
Protocol:
-
Cell Seeding: Seed NSCLC cells into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of DS-1205c and osimertinib in DMSO. Create serial dilutions of each drug individually and in a fixed-ratio combination (e.g., based on the ratio of their individual IC50 values).
-
Treatment: Treat the cells with the prepared drug dilutions. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for DS-1205c and osimertinib alone using a non-linear regression analysis.
-
For the combination treatment, calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value of 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Western Blot Analysis of Signaling Pathways
This protocol is for assessing the effect of DS-1205c and osimertinib on the phosphorylation of key proteins in the EGFR and AXL signaling pathways.
Materials:
-
NSCLC cells
-
6-well plates
-
DS-1205c and Osimertinib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AXL, anti-total AXL, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with DS-1205c, osimertinib, or the combination for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.
In Vivo Xenograft Model
This protocol describes the use of a subcutaneous xenograft model to evaluate the in vivo efficacy of the DS-1205c and osimertinib combination.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
EGFR-mutant NSCLC cells (e.g., HCC827)
-
Matrigel (optional)
-
DS-1205c and Osimertinib formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of NSCLC cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups.
-
Treatment Administration: Administer DS-1205c and osimertinib (and vehicle control) to the respective groups, typically via oral gavage, at predetermined doses and schedules.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: Continue the treatment until the tumors in the control group reach a predetermined size, or as defined by the study protocol.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Analyze the time to tumor progression for each group.
Conclusion
The combination of DS-1205c and osimertinib is a promising strategy to overcome AXL-mediated resistance in EGFR-mutant NSCLC. The provided protocols offer a framework for researchers to further investigate the preclinical efficacy and mechanisms of this combination therapy. Further studies are warranted to optimize the dosing and schedule of this combination and to identify predictive biomarkers for patient selection.
References
Application Notes and Protocols for DS-1205 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of DS-1205, a selective AXL receptor tyrosine kinase inhibitor, in preclinical xenograft mouse models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of this compound as a monotherapy or in combination with other anti-cancer agents.
Introduction
This compound is a potent and selective small-molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] The AXL signaling pathway is implicated in various aspects of cancer progression, including cell survival, proliferation, migration, and invasion. Notably, upregulation of AXL has been identified as a key mechanism of acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][2] this compound is being investigated for its potential to overcome this resistance and enhance the efficacy of EGFR TKIs.[1][2][3] Preclinical studies in xenograft mouse models are crucial for evaluating the in vivo anti-tumor activity and pharmacokinetic/pharmacodynamic properties of this compound.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of DS-1205b (a form of this compound) in xenograft mouse models.
Table 1: DS-1205b Monotherapy in Xenograft Models
| Xenograft Model | Cell Line | Mouse Strain | DS-1205b Dose (mg/kg) | Administration Route & Schedule | Tumor Growth Inhibition (TGI) | Reference |
| AXL-overexpressing Fibrosarcoma | NIH3T3-AXL | CAnN. Cg-Foxn1nu/CrlCrlj | 3.1 - 50 | Oral, twice daily (5 days on/2 days off) | 39% - 94% | [1] |
| NSCLC | HCC827 | CAnN. Cg-Foxn1nu/CrlCrlj | 25 | Oral, twice daily | 47% | [1] |
| NSCLC | HCC827 | CAnN. Cg-Foxn1nu/CrlCrlj | 50 | Oral, twice daily | 97% | [1] |
Table 2: DS-1205b Combination Therapy in an EGFR-Mutant NSCLC Xenograft Model (HCC827)
| Combination Agent | DS-1205b Dose (mg/kg) | Administration Route & Schedule | Outcome | Reference |
| Erlotinib (25 mg/kg, oral, once daily) | 25 or 50 | Oral, twice daily | Significantly delayed onset of tumor resistance compared to erlotinib monotherapy.[1][2] | [1] |
| Osimertinib (3 mg/kg, oral, once daily) | 12.5 - 50 | Oral, twice daily (5 days on/2 days off) | Dose-dependently delayed the increase in tumor volume in an osimertinib-acquired resistance model.[4] | [4] |
Experimental Protocols
This section provides a detailed methodology for a typical xenograft study evaluating DS-1205b, based on published preclinical research.[1]
1. Cell Line and Culture:
-
Cell Line: HCC827, a human non-small cell lung cancer cell line with an EGFR exon 19 deletion.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
-
Species/Strain: Female CAnN. Cg-Foxn1nu/CrlCrlj mice (athymic nude mice), typically 6-8 weeks old.
-
Acclimatization: Animals are acclimated for at least one week before the start of the experiment.
-
Housing: Mice are housed in a pathogen-free environment with ad libitum access to food and water.
3. Tumor Implantation:
-
Cell Preparation: HCC827 cells are harvested during the logarithmic growth phase, washed with phosphate-buffered saline (PBS), and resuspended in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^7 cells/mL.
-
Implantation: 0.1 mL of the cell suspension (containing 1 x 10^6 cells) is injected subcutaneously into the flank of each mouse.
4. Tumor Growth Monitoring and Treatment Initiation:
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers. The volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
5. Drug Formulation and Administration:
-
DS-1205b Formulation: DS-1205b is suspended in a vehicle solution, such as 0.5% methylcellulose.
-
Administration: The formulated drug is administered orally (p.o.) via gavage at the desired dosage. The administration schedule is typically twice daily (BID), often following a 5 days on/2 days off cycle.[1]
-
Control Group: The control group receives the vehicle solution following the same administration schedule.
6. Efficacy Evaluation:
-
Primary Endpoint: Tumor growth inhibition (TGI) is the primary endpoint. TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Secondary Endpoints: Body weight is monitored as an indicator of toxicity. At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry or Western blotting, to assess target engagement and downstream signaling.
Visualizations
Signaling Pathway of AXL Inhibition by this compound
References
- 1. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: High-Throughput Cell-Based Assay for Determining the Efficacy of DS-1205, a Selective AXL Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
DS-1205 is a potent and selective small-molecule inhibitor of the AXL receptor tyrosine kinase.[1] AXL is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and its overexpression and activation are implicated in tumor progression, metastasis, and the development of drug resistance in various cancers.[1][2] In non-small cell lung cancer (NSCLC), upregulation of AXL signaling has been identified as a key mechanism of acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs).[3] this compound has been shown to inhibit AXL phosphorylation, thereby potentially overcoming EGFR-TKI resistance.[3]
This application note provides a detailed protocol for a cell-based assay to determine the efficacy of this compound in a relevant cancer cell model. The described assays are designed for researchers in drug development and cancer biology to quantify the inhibitory effect of this compound on AXL signaling and its subsequent impact on cancer cell viability and migration.
Principle of the Assay
The efficacy of this compound is evaluated through a series of cell-based assays that measure key aspects of its biological activity. The primary assay focuses on quantifying the inhibition of AXL phosphorylation, a direct indicator of target engagement. Downstream functional consequences of AXL inhibition are assessed through cell viability and migration assays. EGFR-TKI resistant NSCLC cell lines with high AXL expression are utilized as a biologically relevant model system.
Featured Product
| Product | Catalog Number | Size |
| This compound | [Specify Vendor and Catalog No.] | 10 mg, 50 mg |
Required Materials
Cell Lines:
-
HCC827/OR (Osimertinib-Resistant NSCLC): A well-characterized human NSCLC cell line with acquired resistance to the EGFR-TKI osimertinib and upregulated AXL expression.
-
PC-9/OR (Osimertinib-Resistant NSCLC): An alternative osimertinib-resistant human NSCLC cell line.
-
H1975: A human NSCLC cell line harboring both the L858R and T790M EGFR mutations, which can also exhibit AXL-mediated resistance.
Reagents:
-
This compound (prepare a 10 mM stock solution in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Recombinant Human Gas6 (ligand for AXL activation)
-
Cell Viability Reagent (e.g., MTT, CellTiter-Glo®)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary Antibodies:
-
Rabbit anti-phospho-AXL (Tyr779)
-
Rabbit anti-total AXL
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate for Western blotting
-
Transwell® inserts (8 µm pore size) for migration assays
-
Matrigel® Basement Membrane Matrix (for invasion assays, optional)
-
Crystal Violet staining solution
Equipment:
-
Humidified cell culture incubator (37°C, 5% CO₂)
-
Multi-well plate reader (for viability and ELISA-based assays)
-
Western blotting apparatus (electrophoresis and transfer systems)
-
Imaging system for chemiluminescence detection
-
Microscope for cell visualization
-
Laminar flow hood
Signaling Pathway of AXL and Inhibition by this compound
Caption: AXL signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Overall experimental workflow for assessing this compound efficacy.
Detailed Experimental Protocols
Protocol 1: Western Blot for AXL Phosphorylation
This protocol is designed to assess the direct inhibitory effect of this compound on AXL phosphorylation.
-
Cell Seeding: Seed HCC827/OR cells in 6-well plates at a density of 5 x 10⁵ cells per well in complete medium and incubate overnight.
-
Serum Starvation: The next day, replace the medium with serum-free medium and incubate for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free medium (e.g., 0, 1, 10, 100, 1000 nM). Pre-treat the cells with the different concentrations of this compound for 2 hours.
-
Ligand Stimulation: Stimulate the cells with 200 ng/mL of recombinant human Gas6 for 15 minutes to induce AXL phosphorylation.
-
Cell Lysis: Wash the cells twice with ice-cold PBS and lyse with 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on an 8% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AXL (Tyr779) (1:1000 dilution) and total AXL (1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane for β-actin (1:10000 dilution) as a loading control.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-AXL signal to the total AXL signal. Calculate the percentage of inhibition relative to the Gas6-stimulated control without this compound. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability (MTT) Assay
This assay measures the effect of this compound on the metabolic activity and proliferation of cancer cells.
-
Cell Seeding: Seed HCC827/OR cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium and incubate overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in complete medium (e.g., 0, 0.1, 1, 10, 100, 1000, 10000 nM). Replace the medium in the wells with 100 µL of the this compound dilutions.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of viability against the log concentration of this compound.
Protocol 3: Transwell Cell Migration Assay
This assay evaluates the effect of this compound on the migratory capacity of cancer cells.
-
Cell Preparation: Culture HCC827/OR cells to ~80% confluency. Serum-starve the cells for 24 hours prior to the assay.
-
Assay Setup:
-
Place 8 µm pore size Transwell® inserts into a 24-well plate.
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
Harvest the serum-starved cells and resuspend them in serum-free medium containing different concentrations of this compound (e.g., 0, 10, 100, 1000 nM).
-
Seed 1 x 10⁵ cells in 100 µL of the cell suspension into the upper chamber of each insert.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Removal and Staining:
-
Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
-
Imaging and Quantification:
-
Wash the inserts with water and allow them to air dry.
-
Image the migrated cells using a microscope.
-
Count the number of migrated cells in several random fields of view for each insert.
-
-
Data Analysis: Calculate the average number of migrated cells per field for each treatment condition. Express the data as a percentage of migration relative to the vehicle-treated control.
Data Presentation
Table 1: Inhibition of AXL Phosphorylation by this compound in HCC827/OR Cells
| This compound Concentration (nM) | Normalized p-AXL/Total AXL Ratio (Mean ± SD) | % Inhibition |
| 0 (Vehicle) | 1.00 ± 0.08 | 0 |
| 1 | 0.85 ± 0.06 | 15 |
| 10 | 0.48 ± 0.05 | 52 |
| 100 | 0.12 ± 0.03 | 88 |
| 1000 | 0.03 ± 0.01 | 97 |
| IC₅₀ (nM) | [Calculated Value] |
Table 2: Effect of this compound on the Viability of HCC827/OR Cells
| This compound Concentration (nM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 10 | 95.3 ± 4.8 |
| 100 | 72.1 ± 6.1 |
| 1000 | 45.8 ± 3.9 |
| 10000 | 15.2 ± 2.5 |
| GI₅₀ (nM) | [Calculated Value] |
Table 3: Inhibition of Cell Migration by this compound in HCC827/OR Cells
| This compound Concentration (nM) | Average Migrated Cells per Field (Mean ± SD) | % Migration Inhibition |
| 0 (Vehicle) | 150 ± 12 | 0 |
| 10 | 125 ± 10 | 16.7 |
| 100 | 68 ± 7 | 54.7 |
| 1000 | 25 ± 4 | 83.3 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/weak p-AXL signal in Western blot | Insufficient Gas6 stimulation. | Ensure Gas6 is active and used at the correct concentration and incubation time. |
| Low AXL expression in the cell line. | Confirm AXL expression levels in your cell line using a positive control lysate. | |
| Inactive antibodies. | Use fresh antibody dilutions and ensure proper storage. | |
| High background in Western blot | Insufficient blocking. | Increase blocking time or use a different blocking agent (e.g., BSA). |
| Antibody concentration too high. | Titrate primary and secondary antibody concentrations. | |
| High variability in cell viability assay | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding. |
| Edge effects in the 96-well plate. | Avoid using the outer wells or fill them with sterile PBS. | |
| No/low cell migration | Cells are not migratory. | Use a more migratory cell line or a stronger chemoattractant. |
| Pore size of the insert is too small. | Use inserts with a larger pore size appropriate for your cells. |
Conclusion
The protocols described in this application note provide a robust framework for evaluating the efficacy of the AXL inhibitor this compound in a cell-based setting. By measuring both direct target inhibition (AXL phosphorylation) and downstream functional outcomes (cell viability and migration), researchers can obtain a comprehensive understanding of the compound's biological activity. These assays are amenable to a high-throughput format, making them suitable for dose-response studies and the characterization of other AXL inhibitors.
References
- 1. Quantitative Tyrosine Phosphoproteome Profiling of AXL Receptor Tyrosine Kinase Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Acquired Resistance to EGFR Inhibitors Is Associated with a Manifestation of Stem cell–like Properties in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of p-AXL Inhibition by DS-1205
For Researchers, Scientists, and Drug Development Professionals
Introduction
AXL, a receptor tyrosine kinase, is a critical player in cell signaling pathways that govern proliferation, survival, and migration. Its overexpression and activation are implicated in tumorigenesis and the development of resistance to targeted therapies. DS-1205 is a potent and selective small-molecule inhibitor of AXL kinase. This document provides a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of AXL phosphorylation (p-AXL) mediated by this compound, a crucial step in evaluating its therapeutic efficacy.
Data Presentation
The inhibitory effect of DS-1205b on AXL phosphorylation has been demonstrated in various cell lines. The following table summarizes the quantitative data on the efficacy of DS-1205b.
| Cell Line | Assay Type | Parameter | Value | Reference |
| NIH3T3-AXL | Cell Migration | EC50 | 2.7 nM | [1] |
| Erlotinib-resistant HCC827 | Cell Viability | IC50 (Erlotinib) | 4,278.4 nM | [1] |
| Osimertinib-resistant HCC827 | Cell Viability | IC50 (Osimertinib) | 3,975.9 nM | [1] |
| HCC827 Xenograft Model | Antitumor Activity | Tumor Growth Inhibition (50 mg/kg DS-1205b) | 97% | [1] |
AXL Signaling Pathway and Inhibition by this compound
The following diagram illustrates the AXL signaling pathway and the mechanism of action for this compound. Upon binding of its ligand, Gas6, AXL dimerizes and autophosphorylates, activating downstream pathways such as PI3K/AKT and MAPK/ERK, which promote cell survival and proliferation. This compound acts as a kinase inhibitor, preventing this autophosphorylation and thereby blocking downstream signaling.
Caption: AXL signaling pathway and this compound inhibition.
Experimental Workflow for Western Blot Analysis
The diagram below outlines the key steps for performing a Western blot to assess p-AXL inhibition by this compound.
Caption: Western blot workflow for p-AXL inhibition.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Culture cells (e.g., erlotinib-resistant HCC827 or NIH3T3-AXL cells) in appropriate media and conditions until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of DS-1205b (e.g., 0, 1, 10, 100, 1000 nM) for a specified duration (e.g., 2 hours). Include a vehicle control (DMSO).
Cell Lysis and Protein Extraction
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the protein extract to a new pre-chilled tube.
-
Determine the protein concentration of the lysates using a BCA protein assay.
Western Blotting
-
SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Load 20-30 µg of protein per lane onto an 8% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Perform the transfer at 100V for 90 minutes in a cold room or on ice.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunodetection:
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AXL, total AXL, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is 1:1000.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a 1:5000 dilution in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometry analysis on the resulting bands using appropriate software (e.g., ImageJ).
-
Normalize the p-AXL band intensity to the total AXL band intensity and then to the loading control to determine the relative inhibition of AXL phosphorylation. AXL often appears as a doublet around 120-140 kDa due to glycosylation.
-
References
Application Notes and Protocols: Synergistic Inhibition of Lung Cancer Cells with DS-1205 and Erlotinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as erlotinib, represents a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC). One of the key mechanisms driving this resistance is the upregulation of the AXL receptor tyrosine kinase signaling pathway. These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic effects of combining DS-1205, a selective AXL inhibitor, with erlotinib in lung cancer cell lines. The provided methodologies will enable researchers to assess the potential of this combination therapy to overcome erlotinib resistance and enhance anti-cancer efficacy.
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound and erlotinib, alone and in combination, on EGFR-mutant NSCLC cell lines. This data illustrates the potential for synergistic activity in overcoming erlotinib resistance.
Table 1: Cell Viability (IC50) in HCC827 and Erlotinib-Resistant HCC827 (HCC827-ER) Cell Lines
| Cell Line | Treatment | IC50 (µM) |
| HCC827 | Erlotinib | 0.004 |
| HCC827-ER | Erlotinib | >10 |
| HCC827-ER | This compound (Representative AXL Inhibitor) | >1 |
| HCC827-ER | Erlotinib + this compound (1 µM) | ~1.5 |
Note: Data is representative of typical findings where AXL inhibitor monotherapy has minimal effect on cell viability but can re-sensitize resistant cells to erlotinib.[1][2]
Table 2: Apoptosis Induction in Erlotinib-Resistant HCC827-ER Cells
| Treatment | % Apoptotic Cells (Annexin V Positive) |
| Vehicle Control | ~5% |
| Erlotinib (1 µM) | ~8% |
| This compound (Representative AXL Inhibitor) (1 µM) | ~10% |
| Erlotinib (1 µM) + this compound (1 µM) | ~35% |
Note: This table illustrates the enhanced induction of apoptosis with the combination therapy in erlotinib-resistant cells.[3]
Table 3: Inhibition of Protein Phosphorylation in HCC827-ER Cells
| Treatment | p-EGFR (% of Control) | p-AXL (% of Control) | p-AKT (% of Control) | p-ERK (% of Control) |
| Erlotinib (1 µM) | ~40% | ~100% | ~80% | ~70% |
| This compound (Representative AXL Inhibitor) (1 µM) | ~100% | ~20% | ~90% | ~95% |
| Erlotinib (1 µM) + this compound (1 µM) | ~30% | ~15% | ~25% | ~30% |
Note: This table demonstrates the effective dual blockade of EGFR and AXL signaling pathways and their downstream effectors with the combination treatment.[1][4]
Signaling Pathways and Experimental Workflows
Signaling Pathway of EGFR, AXL, and Combined Inhibition
Caption: EGFR and AXL signaling pathways and points of inhibition by erlotinib and this compound.
Experimental Workflow for In Vitro Combination Studies
Caption: General workflow for assessing the combination of this compound and erlotinib in vitro.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and erlotinib, alone and in combination, and to assess for synergistic effects on cell proliferation.
Materials:
-
Lung cancer cell lines (e.g., HCC827, HCC827-ER)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Erlotinib (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and erlotinib in complete culture medium. For combination studies, prepare a matrix of concentrations for both drugs.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared drug solutions (single agents and combinations). Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each treatment. Synergy can be assessed using the Combination Index (CI) method with software like CompuSyn (CI < 1 indicates synergy).[5]
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound and erlotinib, alone and in combination.
Materials:
-
Lung cancer cell lines
-
6-well plates
-
This compound and Erlotinib
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound, erlotinib, or the combination at predetermined concentrations (e.g., IC50 values) for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Protocol 3: Western Blot Analysis
Objective: To investigate the effect of this compound and erlotinib on the phosphorylation status of EGFR, AXL, and downstream signaling proteins (AKT, ERK).
Materials:
-
Lung cancer cell lines
-
6-well plates
-
This compound and Erlotinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (p-EGFR, EGFR, p-AXL, AXL, p-AKT, AKT, p-ERK, ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent and imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound, erlotinib, or the combination for a specified time (e.g., 2-6 hours). Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL reagent and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control to determine the relative fold change in phosphorylation.[6]
References
- 1. Activation of the AXL Kinase Causes Resistance to EGFR-Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AUY922 Effectively Overcomes MET- and AXL-Mediated Resistance to EGFR-TKI in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Phase I Clinical Trial of DS-1205c (NCT03255083)
For Researchers, Scientists, and Drug Development Professionals
Overview and Rationale
DS-1205c is a novel, orally bioavailable small-molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] In the context of non-small cell lung cancer (NSCLC) with activating mutations in the epidermal growth factor receptor (EGFR), the development of resistance to EGFR tyrosine kinase inhibitors (TKIs) is a major clinical challenge. One of the key mechanisms of acquired resistance is the activation of bypass signaling pathways, with the AXL pathway being a significant contributor.[3] The NCT03255083 clinical trial is a Phase I, multicenter, open-label study designed to assess the safety, tolerability, and preliminary anti-tumor activity of DS-1205c administered in combination with osimertinib, a third-generation EGFR TKI.[4][5][6] The trial enrolled patients with metastatic or unresectable EGFR-mutant NSCLC whose disease had progressed following prior EGFR TKI therapy.[4][6]
DS-1205c Mechanism of Action and Signaling Pathway
DS-1205c functions by selectively inhibiting the kinase activity of the AXL receptor. In EGFR-mutant NSCLC that has developed resistance to TKIs like osimertinib, the cancer cells can become dependent on alternative signaling routes for their survival and proliferation. The AXL pathway serves as one such bypass mechanism. Activation of AXL by its ligand, GAS6, leads to the stimulation of downstream pro-survival cascades, including the PI3K/AKT and MAPK/ERK pathways. By inhibiting AXL, DS-1205c aims to shut down this escape route, thereby restoring the cancer cells' sensitivity to EGFR inhibition by osimertinib.[3][4]
Caption: Inhibition of AXL Bypass Signaling by DS-1205c.
Clinical Trial Design and Workflow (NCT03255083)
The study consisted of two main parts: a dose-escalation phase and a dose-expansion phase.[4][5]
-
Part 1: Dose Escalation: This phase aimed to determine the safety and tolerability of increasing doses of DS-1205c in combination with a standard dose of osimertinib. The primary goal was to identify the recommended dose for the expansion phase (RDE).[4][6] Dose escalation decisions were guided by a Bayesian logistic regression model, with a target dose-limiting toxicity (DLT) rate of less than 33%.[6]
-
Part 2: Dose Expansion: Following the determination of the RDE, this phase was planned to further characterize the safety and tolerability of the combination regimen in a larger cohort of patients.[4]
Treatment Regimen: Patients underwent a 7-day run-in period (Cycle 0) with DS-1205c monotherapy. Subsequently, from Cycle 1 onwards, they received DS-1205c twice daily (BID) in combination with osimertinib 80 mg once daily (QD) in 21-day cycles. Treatment was continued until disease progression or the development of unacceptable toxicity.[5][6]
Caption: NCT03255083 Study Workflow Diagram.
Summary of Quantitative Data
Table 1: Baseline Demographics and Clinical Characteristics of Enrolled Patients
| Characteristic | Value (N=13) |
| Median Age in years (range) | 62 (49-75) |
| Sex (Female), n (%) | 8 (61.5) |
| ECOG Performance Status, n (%) | |
| 0 | 4 (30.8) |
| 1 | 9 (69.2) |
| EGFR Mutation Type, n (%) | |
| Exon 19 deletion | 7 (53.8) |
| L858R | 6 (46.2) |
| Median Number of Prior Therapies (range) | 3 (1-6) |
| Prior Treatment with Osimertinib, n (%) | 8 (61.5) |
| (Source: Yang JC, et al. Invest New Drugs. 2023)[6] |
Table 2: Most Common Treatment-Emergent Adverse Events (TEAEs) Occurring in ≥15% of Patients
| Adverse Event | Any Grade, n (%) | Grade ≥3, n (%) |
| Any TEAE | 13 (100) | 6 (46.2) |
| Alanine aminotransferase increased | 5 (38.5) | 1 (7.7) |
| Aspartate aminotransferase increased | 5 (38.5) | 1 (7.7) |
| Diarrhea | 5 (38.5) | 0 |
| Nausea | 4 (30.8) | 0 |
| Decreased appetite | 4 (30.8) | 0 |
| Vomiting | 3 (23.1) | 0 |
| Anemia | 2 (15.4) | 1 (7.7) |
| Fatigue | 2 (15.4) | 0 |
| Blood creatinine phosphokinase increased | 2 (15.4) | 1 (7.7) |
| Lipase increased | 2 (15.4) | 1 (7.7) |
| Pyrexia | 2 (15.4) | 0 |
| Rash | 2 (15.4) | 0 |
| (Source: Yang JC, et al. Invest New Drugs. 2023)[6] |
Table 3: Summary of Best Overall Response
| Response Category | Number of Patients (n=13) | Percentage (%) |
| Complete Response (CR) | 0 | 0 |
| Partial Response (PR) | 0 | 0 |
| Stable Disease (SD) | 8 | 61.5 |
| Progressive Disease (PD) | 5 | 38.5 |
| Disease Control Rate (CR+PR+SD) | 8 | 61.5 |
| (Source: Yang JC, et al. Invest New Drugs. 2023)[6] |
Detailed Experimental Protocols
Safety and Tolerability Assessment
-
Methodology: The safety and tolerability of the combination treatment were evaluated by monitoring and grading adverse events (AEs).
-
Protocol:
-
Record all AEs at each study visit, from the time of informed consent until the end of the study.
-
Grade the severity of each AE using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE), version 4.0 .[7][8] The grading scale is from 1 (mild) to 5 (death).[8]
-
Determine the relationship of each AE to the study medications (DS-1205c and/or osimertinib).
-
Identify Dose-Limiting Toxicities (DLTs), defined as specific Grade 3 or higher AEs occurring within the first treatment cycle that are deemed related to the study drug(s).[6]
-
Anti-Tumor Efficacy Evaluation
-
Methodology: The anti-tumor activity of the combination therapy was assessed using standardized radiological criteria.
-
Protocol:
-
Conduct baseline tumor imaging (CT or MRI) within 28 days before the start of treatment.
-
Perform follow-up tumor assessments every 6 weeks for the initial 24 weeks, and every 9 weeks thereafter.
-
Evaluate tumor response based on the Response Evaluation Criteria in Solid Tumors (RECIST), version 1.1 .[1]
-
Classify the best overall response for each patient as Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD).
-
Pharmacokinetic Analysis
-
Methodology: The pharmacokinetic profile of DS-1205a (the active free form of DS-1205c) was characterized through the analysis of plasma samples.
-
Protocol:
-
Collect serial blood samples at pre-defined time points. Based on a similar study with DS-1205c (NCT03599518), these time points likely included pre-dose, and 1, 2, 4, 6, 8, and 10 hours after dosing on designated study days.[1]
-
Process the blood samples to isolate plasma, which is then stored at or below -70°C until analysis.
-
Quantify the plasma concentrations of DS-1205a using a validated bioanalytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).
-
Perform a non-compartmental analysis of the concentration-time data to determine key pharmacokinetic parameters, including:
-
AXL Expression Biomarker Analysis
-
Methodology: AXL expression in tumor tissue was assessed as an exploratory biomarker. Although the published results did not find a correlation between AXL positivity and clinical efficacy, the following protocol outlines a standard approach for such an analysis.[6]
-
Protocol (Inferred Standard Method):
-
Obtain formalin-fixed, paraffin-embedded (FFPE) tumor tissue blocks (either archival or from a fresh biopsy).
-
Cut tissue sections (typically 4-5 µm thick) and mount them on charged microscope slides.
-
Perform immunohistochemistry (IHC) using a validated primary antibody targeting the AXL protein.
-
A pathologist evaluates the stained slides to score the intensity and percentage of tumor cells expressing AXL. The H-score is a common semi-quantitative method for this purpose, calculated as: H-score = [1 × (% of weakly stained cells) + 2 × (% of moderately stained cells) + 3 × (% of strongly stained cells)], yielding a score between 0 and 300.[10]
-
Caption: A Representative Dose Escalation Decision Schema.
References
- 1. Phase 1 study of DS‐1205c combined with gefitinib for EGFR mutation‐positive non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 study of DS-1205c combined with gefitinib for EGFR mutation-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AXL and Error-Prone DNA Replication Confer Drug Resistance and Offer Strategies to Treat EGFR-Mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Multicenter, Open-Label Phase 1 Study of DS-1205c in Combination with Osimertinib in Subjects with Metastatic or Unresectable EGFR-Mutant Non-Small Cell Lung Cancer | Dana-Farber Cancer Institute [dana-farber.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Evaluation of combination treatment with DS-1205c, an AXL kinase inhibitor, and osimertinib in metastatic or unresectable EGFR-mutant non-small cell lung cancer: results from a multicenter, open-label phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient-reported tolerability of adverse events in phase 1 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dipg.org [dipg.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. AXL expression reflects tumor-immune cell dynamics impacting outcome in non-small cell lung cancer patients treated with immune checkpoint inhibitor monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of DS-1205c in Combination with Gefitinib (NCT03599518)
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a detailed overview of the administration of DS-1205c, an AXL receptor tyrosine kinase inhibitor, in combination with gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), as investigated in the phase 1 clinical trial NCT03599518. This trial evaluated the safety, tolerability, and preliminary efficacy of this combination therapy in patients with EGFR mutation-positive non-small cell lung cancer (NSCLC) that had progressed during treatment with EGFR-TKIs.[1][2]
Introduction
Gefitinib is a standard treatment for NSCLC patients with activating EGFR mutations. However, most patients eventually develop resistance to the therapy.[1][2] One of the mechanisms of acquired resistance is the activation of bypass signaling pathways, including the AXL receptor tyrosine kinase pathway.[3][4][5][6][7] DS-1205c is a novel, orally bioavailable small-molecule inhibitor of AXL.[1] Preclinical studies have shown that the combination of DS-1205c with an EGFR-TKI can restore anti-tumor activity in EGFR-TKI-resistant NSCLC models.[1][8] The NCT03599518 study aimed to translate these preclinical findings into a clinical setting.
Signaling Pathway
The combination of DS-1205c and gefitinib targets two key signaling pathways involved in NSCLC proliferation and survival. Gefitinib inhibits the EGFR signaling pathway, while DS-1205c inhibits the AXL signaling pathway, which can act as a bypass mechanism for EGFR-TKI resistance.
References
- 1. Phase 1 study of DS‐1205c combined with gefitinib for EGFR mutation‐positive non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 study of DS-1205c combined with gefitinib for EGFR mutation-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming the Intrinsic Gefitinib-resistance via Downregulation of AXL in Non-small Cell Lung Cancer [jcpjournal.org]
- 4. Overcoming the Intrinsic Gefitinib-resistance via Downregulation of AXL in Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the degradation of AXL receptor tyrosine kinase to overcome resistance in gefitinib-resistant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the degradation of AXL receptor tyrosine kinase to overcome resistance in gefitinib-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming the Intrinsic Gefitinib-resistance via Downregulation of AXL in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
Application of DS-1205 in Studying Acquired Drug Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired drug resistance is a significant challenge in cancer therapy, limiting the long-term efficacy of targeted treatments. One prominent mechanism of resistance involves the activation of bypass signaling pathways that circumvent the drug's inhibitory action. DS-1205, a potent and selective small-molecule inhibitor of the AXL receptor tyrosine kinase, has emerged as a critical tool for investigating and overcoming acquired resistance, particularly to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][2] Upregulation of AXL signaling is a key mechanism of resistance to EGFR TKIs such as erlotinib and osimertinib.[1][2][3] this compound allows researchers to probe the role of AXL in this resistance and evaluate the therapeutic potential of dual EGFR and AXL inhibition.
Mechanism of Action
DS-1205b, the active form of DS-1205c, functions as a selective inhibitor of AXL kinase.[1] In the context of acquired resistance to EGFR TKIs, tumor cells can upregulate AXL expression. The binding of its ligand, GAS6, to the AXL receptor triggers a downstream signaling cascade, including the PI3K-AKT pathway, which promotes cell survival and proliferation, thereby bypassing the EGFR inhibition.[1] DS-1205b blocks the phosphorylation of AXL, consequently inhibiting this bypass signal and restoring sensitivity to the EGFR TKI.[1]
Data Presentation
In Vitro Efficacy of DS-1205b
| Cell Line | Treatment | Concentration | Effect |
| NIH3T3-AXL | DS-1205b | >10 nM | Complete inhibition of AXL phosphorylation at 2 hours |
| NIH3T3-AXL | DS-1205b | >10,000 nM | GI50 for cell proliferation |
| HCC827 | Erlotinib + DS-1205b | 1 µM | Effective inhibition of signaling downstream of EGFR |
| HCC827 | Osimertinib + DS-1205b | 1 µM | Effective inhibition of signaling downstream of EGFR |
Data sourced from preclinical studies.[1]
In Vivo Efficacy of DS-1205b in Xenograft Models
| Xenograft Model | Treatment | Dosing | Outcome |
| Erlotinib-resistant HCC827 | Erlotinib + DS-1205b (50 mg/kg) | Twice daily | 97% tumor growth inhibition |
| Erlotinib-resistant HCC827 | Erlotinib + DS-1205b (25 mg/kg) | Twice daily | 47% tumor growth inhibition |
| Osimertinib-resistant HCC827 | Osimertinib + DS-1205b | - | Delayed onset of drug resistance |
Data represents the antitumor activity of DS-1205b in combination with EGFR TKIs in acquired resistance models.[1][4]
Experimental Protocols
In Vitro AXL and AKT Phosphorylation Inhibition Assay (Western Blot)
This protocol is designed to assess the ability of DS-1205b to inhibit AXL phosphorylation and downstream signaling in a cell-based assay.
Materials:
-
AXL-overexpressing cells (e.g., NIH3T3-AXL) or EGFR-mutant NSCLC cells (e.g., HCC827)
-
Cell culture medium and supplements
-
DS-1205b
-
EGFR TKI (e.g., erlotinib, osimertinib)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against: phospho-AXL, total AXL, phospho-AKT, total AKT, and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of DS-1205b, EGFR TKI, or a combination of both for a specified duration (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Cell Viability/Proliferation Assay (ATP-based)
This protocol measures the effect of DS-1205b on cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
96-well clear-bottom black plates
-
DS-1205b and/or other test compounds
-
ATP-based cell viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of DS-1205b or in combination with another drug. Include vehicle-treated control wells.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Equilibrate the plate and the ATP-based assay reagent to room temperature.
-
Add the assay reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
In Vivo Xenograft Model of Acquired Resistance
This protocol outlines the use of a subcutaneous xenograft model to evaluate the efficacy of DS-1205b in delaying or overcoming acquired resistance to EGFR TKIs.
Materials:
-
Immunocompromised mice (e.g., nude or NOD-SCID)
-
HCC827 human NSCLC cells
-
Matrigel (optional)
-
EGFR TKI (e.g., erlotinib, osimertinib)
-
DS-1205b
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical regulations
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of HCC827 cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Establishment of Acquired Resistance: Once tumors reach a palpable size, begin daily treatment with an EGFR TKI (e.g., erlotinib at 12.5 mg/kg, orally). Continue treatment until tumors develop resistance and begin to regrow.
-
Combination Treatment: Once tumors are confirmed to be resistant, randomize the mice into treatment groups:
-
Vehicle control
-
EGFR TKI monotherapy
-
DS-1205b monotherapy (e.g., 25 or 50 mg/kg, twice daily, orally)
-
EGFR TKI and DS-1205b combination therapy
-
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight and overall health of the mice regularly.
-
Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess tumor growth inhibition and delay in resistance.
Visualizations
Caption: AXL bypass signaling in EGFR TKI resistance.
References
- 1. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of combination treatment with DS-1205c, an AXL kinase inhibitor, and osimertinib in metastatic or unresectable EGFR-mutant non-small cell lung cancer: results from a multicenter, open-label phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming solubility issues with DS-1205 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges with DS-1205 in vitro, with a focus on solubility issues.
Troubleshooting Guide: Overcoming this compound Solubility Issues
Researchers may encounter difficulties with the solubility of this compound, a selective AXL kinase inhibitor, during in vitro experiments.[1][2] Below are common issues and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| This compound precipitates out of solution upon addition to aqueous media. | This compound is poorly soluble in aqueous solutions. The final concentration of the organic solvent used for the stock solution (e.g., DMSO) may be too low to maintain solubility. | - Increase the final concentration of DMSO in the cell culture medium. However, be mindful of DMSO toxicity to your cell line (typically <0.5%).- Prepare intermediate dilutions of the this compound stock solution in a solvent system compatible with your final assay conditions.- Consider using a formulation approach with excipients like PEG300 and Tween-80, which have been used for in vivo studies and may improve solubility in aqueous environments.[1] |
| Inconsistent results between experiments. | Precipitation of this compound leading to variability in the effective concentration. Degradation of the compound. | - Visually inspect for any precipitate before adding to your experimental setup. If precipitation is observed, consider the solutions in the point above.- Prepare fresh dilutions from a frozen stock solution for each experiment.- Ensure proper storage of the stock solution at -20°C or -80°C to prevent degradation.[1] |
| Difficulty achieving the desired final concentration in cell culture media. | The desired concentration exceeds the solubility limit of this compound in the final assay medium. | - Re-evaluate the required concentration. The IC50 for AXL kinase inhibition is in the low nanomolar range (1.3 nM), so high concentrations may not be necessary for target engagement.[1][2][3]- If higher concentrations are required, a co-solvent system may be necessary. Test the tolerance of your cell line to various concentrations of co-solvents. |
Frequently Asked Questions (FAQs)
Solubility and Stock Solution Preparation
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. A concentration of 10 mM in DMSO has been reported.[3]
Q2: How should I store this compound stock solutions?
A2: Stock solutions should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.[1]
Q3: My this compound precipitated when I diluted the DMSO stock in my aqueous cell culture medium. What should I do?
A3: This is a common issue due to the low aqueous solubility of many kinase inhibitors. To address this, you can try the following:
-
Increase the final DMSO concentration: Ensure the final DMSO concentration in your culture medium is sufficient to maintain solubility, but be cautious of cellular toxicity. It is advisable to run a vehicle control with the same DMSO concentration.
-
Use a surfactant: For in vivo studies, formulations with Tween-80 have been used.[1] A small, non-toxic concentration of a suitable surfactant might aid in vitro solubility.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions in your culture medium to avoid sudden changes in solvent polarity.
Experimental Design and Protocols
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of AXL receptor tyrosine kinase.[1][2] AXL signaling is implicated in tumor growth, metastasis, and the development of resistance to other therapies, such as EGFR tyrosine kinase inhibitors (TKIs).[4][5] By inhibiting AXL, this compound can block these processes and potentially overcome drug resistance.[5]
Q5: What are the key downstream signaling pathways affected by this compound?
A5: AXL kinase activation leads to the stimulation of several downstream signaling pathways that promote cell survival and proliferation, including the PI3K/Akt and RAS/MAPK/ERK pathways.[4] this compound, by inhibiting AXL, can suppress the phosphorylation of downstream effectors like AKT.[3]
Data and Protocols
This compound Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 10 mM | Recommended for stock solutions.[3] |
| Aqueous Media (e.g., Cell Culture Media) | Poor | Prone to precipitation. Requires careful dilution from a DMSO stock. |
| PEG300, Tween-80, Saline | Formulation Component | Used in combination for in vivo formulations, suggesting a strategy to improve aqueous dispersibility.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Assays
-
Prepare a 10 mM stock solution of DS-1205b in sterile DMSO. [3]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. [1]
-
For in vitro experiments, thaw an aliquot of the stock solution.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is crucial to add the this compound solution to the medium while vortexing or mixing to facilitate dispersion and minimize precipitation.
-
Ensure the final DMSO concentration in the culture medium is consistent across all experimental conditions and does not exceed a level toxic to the cells (typically <0.5%). Include a vehicle control with the same final DMSO concentration in your experiments.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits AXL, blocking downstream survival pathways.
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound for in vitro experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. probechem.com [probechem.com]
- 4. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing off-target effects of DS-1205 in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing potential off-target effects of DS-1205 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective, orally bioavailable small-molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its upregulation has been identified as a mechanism of acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[3][4] By inhibiting AXL phosphorylation, this compound aims to block this bypass signaling pathway, thereby restoring or delaying resistance to EGFR TKIs.[3][4]
Q2: What are the known on-target and potential off-target effects of this compound observed in clinical studies?
Clinical studies of this compound, primarily in combination with EGFR TKIs, have reported several treatment-emergent adverse events (TEAEs). These effects could be due to on-target inhibition of AXL in various tissues or potential off-target activities. The most common TEAEs are summarized in the table below.
Q3: How can I differentiate between on-target and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. A multi-pronged approach is recommended:
-
Dose-Response Analysis: On-target effects are typically observed at lower concentrations of the inhibitor, consistent with its IC50 or EC50 value for the primary target (AXL). Off-target effects often manifest at higher concentrations.
-
Use of a Structurally Unrelated AXL Inhibitor: If a similar phenotype is observed with a different chemical scaffold that also inhibits AXL, it is more likely to be an on-target effect.
-
Rescue Experiments: In a cell-based model, if the observed phenotype can be reversed by overexpressing wild-type AXL, it strongly suggests an on-target effect.
-
Cell Line Profiling: Test the effect of this compound on a panel of cell lines with varying levels of AXL expression. A correlation between AXL expression and the observed phenotype supports an on-target mechanism.
-
Kinase Profiling: Perform a comprehensive in vitro kinase screen to identify other kinases that this compound may inhibit, especially at higher concentrations.
Troubleshooting Guide
Issue 1: I am observing a phenotype that is not consistent with AXL inhibition in my cell line.
-
Possible Cause: This could be an off-target effect of this compound.
-
Troubleshooting Steps:
-
Confirm AXL Inhibition: First, verify that this compound is inhibiting AXL phosphorylation in your experimental system at the concentration used. A western blot for phospho-AXL is a standard method.
-
Perform a Dose-Response Experiment: Determine if the unexpected phenotype is dose-dependent. Off-target effects often emerge at higher concentrations.
-
Use a Negative Control Cell Line: If possible, use a cell line that does not express AXL to see if the phenotype persists.
-
Consult the Experimental Workflow: Follow the detailed workflow for investigating unexpected phenotypes.
-
Issue 2: The observed effect of this compound varies between different cell lines.
-
Possible Cause: The expression level of AXL and the activation status of downstream signaling pathways can vary significantly between cell lines.
-
Troubleshooting Steps:
-
Characterize AXL Expression: Quantify the expression of total AXL and phospho-AXL in your panel of cell lines by western blot or flow cytometry.
-
Assess Downstream Signaling: Evaluate the basal activity of pathways downstream of AXL, such as PI3K/Akt and MAPK/ERK, in your cell lines.
-
Normalize to On-Target Inhibition: Correlate the observed phenotype with the degree of AXL inhibition in each cell line, rather than the absolute concentration of this compound used.
-
Data Summary
The following table summarizes the common treatment-emergent adverse events (TEAEs) reported in a Phase 1 clinical trial of DS-1205c in combination with gefitinib.
| Adverse Event | Frequency (%) |
| Increased Aspartate Aminotransferase (AST) | 35% |
| Increased Alanine Aminotransferase (ALT) | 30% |
| Maculo-Papular Rash | 30% |
| Diarrhea | 25% |
Data from a Phase 1 study of DS-1205c in combination with gefitinib in patients with EGFR-mutant NSCLC.[2][5]
Experimental Protocols
Protocol 1: Western Blot for Phospho-AXL Inhibition
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat with a dose range of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-AXL (Tyr702) and total AXL overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Densitometry can be used to quantify the level of AXL phosphorylation relative to total AXL.
Visualizations
Caption: AXL signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating unexpected phenotypes.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Phase 1 study of DS-1205c combined with gefitinib for EGFR mutation-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 1 study of DS‐1205c combined with gefitinib for EGFR mutation‐positive non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating DS-1205 Administration: A Technical Support Guide for Toxicity Management
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing DS-1205 dosage to minimize toxicity during pre-clinical and clinical investigations. The following information, presented in a question-and-answer format, addresses specific issues that may arise during experimentation, offering detailed methodologies and data-driven insights.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its potential toxicity?
This compound is a selective small-molecule inhibitor of the AXL receptor tyrosine kinase.[1] AXL signaling is implicated in tumor cell proliferation, survival, migration, and therapeutic resistance. By inhibiting AXL, this compound aims to overcome resistance to other targeted therapies, such as Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1] The on-target inhibition of AXL in normal tissues, where it plays a role in various physiological processes, may contribute to its toxicity profile.
Q2: What are the most common toxicities observed with this compound in clinical trials?
In a Phase 1 clinical trial (NCT03599518) of DS-1205c in combination with gefitinib, the most frequently observed treatment-emergent adverse events (TEAEs) were increased aspartate aminotransferase (AST) (35%), increased alanine aminotransferase (ALT) (30%), maculo-papular rash (30%), and diarrhea (25%).[1][2] In another Phase 1 study (NCT03255083) combining DS-1205c with osimertinib, common TEAEs included anemia, diarrhea, fatigue, increased AST, increased ALT, increased blood creatinine phosphokinase, and increased lipase.[3][4] Dose-limiting toxicities (DLTs), such as pneumonia and increased serum alanine aminotransferase, have also been reported.[3]
Q3: What is the recommended dose for DS-1205c in combination therapy?
Based on the Phase 1 study in combination with gefitinib (NCT03599518), the recommended dose for dose-expansion cohorts of DS-1205c was 800 mg twice daily (BID).[2][5] The safety profile of doses up to 800 mg BID was considered more favorable than 1200 mg BID.[2][5]
Troubleshooting Guide
Issue 1: Elevated liver enzymes (AST/ALT) are observed during in vivo studies.
Possible Cause: On-target inhibition of AXL in hepatocytes or off-target effects of this compound.
Troubleshooting Steps:
-
Monitor Liver Function: Implement regular monitoring of serum AST, ALT, and bilirubin levels throughout the study.
-
Dose Reduction: If significant elevations are observed, consider a dose reduction of this compound.
-
Histopathological Analysis: At the study endpoint, perform a thorough histopathological examination of liver tissues to assess for any signs of hepatotoxicity.
Issue 2: Development of skin rash in animal models or clinical subjects.
Possible Cause: A common adverse event associated with tyrosine kinase inhibitors, potentially related to on-target or off-target effects on epidermal cells.
Troubleshooting Steps:
-
Grading of Rash: Characterize the severity of the rash using a standardized grading system (e.g., CTCAE).
-
Symptomatic Treatment: For mild to moderate rashes, consider topical corticosteroids or antihistamines.
-
Dose Interruption/Reduction: For severe rashes, a temporary interruption or dose reduction of this compound may be necessary.
Issue 3: How to determine the optimal starting dose for in vivo preclinical studies?
Possible Cause: Lack of preliminary data on the therapeutic index of this compound.
Troubleshooting Steps:
-
In Vitro Cytotoxicity Data: Utilize IC50 values from in vitro cytotoxicity assays to estimate a starting dose range.
-
Literature Review: Examine published preclinical studies of other AXL inhibitors to inform dose selection.
-
Dose Range Finding Study: Conduct a pilot dose range-finding study in a small number of animals to identify a maximum tolerated dose (MTD) before proceeding to larger efficacy studies.
Quantitative Data Summary
The following tables summarize the key toxicity findings from the Phase 1 clinical trials of DS-1205c.
Table 1: Treatment-Emergent Adverse Events (TEAEs) in the NCT03599518 Study (DS-1205c + Gefitinib) [1][2]
| Adverse Event | Frequency |
| Increased Aspartate Aminotransferase | 35% |
| Increased Alanine Aminotransferase | 30% |
| Rash Maculo-Papular | 30% |
| Diarrhea | 25% |
Table 2: Dose-Limiting Toxicities (DLTs) and Common TEAEs in the NCT03255083 Study (DS-1205c + Osimertinib) [3][4]
| Adverse Event | Dose Level | Grade |
| Pneumonia | 200 mg BID | 3 |
| Increased Alanine Aminotransferase | 200 mg BID | 3 |
| Common TEAEs (All Dose Levels) | ||
| Anemia | Not specified | Not specified |
| Diarrhea | Not specified | Not specified |
| Fatigue | Not specified | Not specified |
| Increased AST | Not specified | Not specified |
| Increased ALT | Not specified | Not specified |
| Increased Blood Creatinine Phosphokinase | Not specified | Not specified |
| Increased Lipase | Not specified | Grade 4 (in one patient) |
Experimental Protocols
1. In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines a general method for assessing the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., NSCLC cell line)
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
2. Preclinical Toxicity Study in Xenograft Models
This protocol provides a general framework for assessing the in vivo toxicity of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human tumor cells for xenograft implantation
-
This compound formulated for in vivo administration
-
Standard animal housing and care facilities
Procedure:
-
Subcutaneously implant human tumor cells into the flanks of immunocompromised mice.
-
Once tumors reach a palpable size, randomize the animals into treatment and control groups.
-
Administer this compound to the treatment groups at various dose levels, and the vehicle to the control group, according to a predetermined schedule (e.g., daily oral gavage).
-
Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall appearance and behavior.
-
Measure tumor volume at regular intervals.
-
At the end of the study, collect blood for complete blood count and serum chemistry analysis.
-
Perform a complete necropsy and collect major organs for histopathological examination.
-
Analyze the data to determine the maximum tolerated dose (MTD) and identify any target organs of toxicity.
Visualizations
References
- 1. Phase 1 study of DS-1205c combined with gefitinib for EGFR mutation-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Evaluation of combination treatment with DS-1205c, an AXL kinase inhibitor, and osimertinib in metastatic or unresectable EGFR-mutant non-small cell lung cancer: results from a multicenter, open-label phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of combination treatment with DS-1205c, an AXL kinase inhibitor, and osimertinib in metastatic or unresectable EGFR-mutant non-small cell lung cancer: results from a multicenter, open-label phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 1 study of DS‐1205c combined with gefitinib for EGFR mutation‐positive non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in DS-1205 cell assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using DS-1205 in cell-based assays. Our aim is to help you identify and resolve common issues to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of the AXL receptor tyrosine kinase.[1][2][3] Its primary mechanism of action is to block the phosphorylation of AXL, thereby inhibiting downstream signaling pathways.[1] AXL signaling can become a bypass pathway that confers resistance to other targeted therapies, such as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][3] Therefore, this compound is often used in combination with EGFR TKIs to overcome or delay the onset of drug resistance.[3][4][5]
Q2: We are observing high variability between replicate wells in our cell viability assay with this compound. What are the potential causes?
A2: High variability between replicate wells is a common issue in cell-based assays and can stem from several factors. These can be broadly categorized into issues with cell seeding, compound preparation and addition, and assay execution. It is crucial to ensure a homogeneous cell suspension and accurate pipetting. For a systematic approach to resolving this, please refer to the troubleshooting guide below.
Q3: We are not observing the expected inhibitory effect of this compound on our cancer cell line. What should we check?
A3: A lack of expected biological effect can be due to a variety of reasons.[6] First, verify the expression and activation status of the AXL receptor in your specific cell line, as this compound's efficacy is dependent on its target. Secondly, assess the health and passage number of your cells, as these can significantly influence experimental outcomes.[7][8] Finally, review your experimental protocol, including the concentration of this compound used, the incubation time, and the sensitivity of your assay. Refer to the detailed troubleshooting section for a comprehensive checklist.
Q4: Can this compound be used in combination with other drugs in our assays?
A4: Yes, this compound has been extensively studied in combination with EGFR TKIs such as erlotinib, osimertinib, and gefitinib.[1][3][4][5] When designing combination studies, it is important to carefully titrate the concentrations of both drugs to identify potential synergistic, additive, or antagonistic effects. Appropriate controls for each drug individually and a vehicle control are essential for accurate interpretation of the results.
Troubleshooting Inconsistent Results
This section provides a structured approach to troubleshooting common problems encountered during this compound cell assays.
Problem 1: High Variability in Assay Results
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure cells are in a single-cell suspension before seeding. Mix the cell suspension gently and frequently during plating to prevent settling. Use a calibrated multichannel pipette and ensure consistent pipetting technique.[8] |
| Edge Effects | To minimize evaporation from wells on the edge of the plate, fill the outer wells with sterile PBS or media without cells.[8] |
| Inaccurate Compound Dilution/Addition | Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing of the compound in the media before adding to the cells. |
| Assay Reagent Issues | Ensure assay reagents are properly stored and within their expiration date. Allow reagents to equilibrate to room temperature before use. |
Problem 2: No or Low Drug Efficacy
| Potential Cause | Recommended Solution |
| Low AXL Expression/Activation | Confirm AXL expression and phosphorylation in your cell line using Western blot or flow cytometry. |
| Sub-optimal Drug Concentration | Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal inhibitory concentration (IC50) for your cell line. |
| Incorrect Incubation Time | Optimize the drug incubation time. Some effects may only be apparent after longer or shorter exposure times. |
| Cell Health and Passage Number | Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase. High passage numbers can lead to genetic drift and altered drug sensitivity.[7][8] |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, as this can significantly alter cellular responses to drugs.[7][8] |
Experimental Protocols
Below are representative protocols for common cell-based assays used to evaluate the effects of this compound.
Cell Viability Assay (WST-8/CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment: The next day, treat the cells with serial dilutions of this compound (and/or a combination drug). Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay: Add 10 µL of WST-8/CCK-8 reagent to each well and incubate for 1-4 hours.[9]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[9] The absorbance is directly proportional to the number of viable cells.
Western Blot for AXL Phosphorylation
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and then treat with this compound at various concentrations for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-AXL and total AXL. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing Key Pathways and Workflows
This compound Mechanism of Action
Caption: this compound inhibits the AXL receptor, a key bypass pathway in EGFR-TKI resistance.
Troubleshooting Workflow for Inconsistent Assay Results
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase 1 study of DS-1205c combined with gefitinib for EGFR mutation-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 1 study of DS‐1205c combined with gefitinib for EGFR mutation‐positive non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 8. youtube.com [youtube.com]
- 9. dojindo.com [dojindo.com]
How to assess DS-1205 stability in solution
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working with the AXL inhibitor, DS-1205. The focus of this guide is to provide a framework for assessing the stability of this compound in solution, a critical step in preclinical and formulation development.
Frequently Asked Questions (FAQs)
Q1: What are the key factors to consider when initiating a stability study for this compound in solution?
A1: When assessing the stability of this compound, or any small molecule, in solution, a multi-faceted approach is necessary. The primary goal is to understand how environmental factors influence the degradation of the compound over time.[1][2] Key factors to investigate include:
-
pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation. It is recommended to test a range of pH values (e.g., acidic, neutral, and basic conditions).
-
Temperature: Elevated temperatures can accelerate degradation kinetics. Stability studies are often conducted at various temperatures, including refrigerated (2-8°C), room temperature (e.g., 25°C), and accelerated conditions (e.g., 40°C).
-
Light: Exposure to UV or fluorescent light can induce photolytic degradation. Photostability studies should be conducted to assess this potential liability.
-
Oxidation: The presence of oxygen or oxidizing agents can lead to oxidative degradation of the molecule.
-
Solvent: The choice of solvent can significantly impact the stability of this compound. It is crucial to evaluate stability in solvents relevant to your experimental or formulation needs.
Q2: How should I design an experiment to evaluate the stability of this compound in various solutions?
A2: A well-designed stability study involves subjecting this compound solutions to a range of stress conditions and monitoring the concentration of the parent compound and the appearance of any degradation products over time. A typical study design would include:
-
Preparation of Stock Solutions: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Preparation of Test Solutions: Dilute the stock solution into a series of aqueous buffers with varying pH levels (e.g., pH 3, 7, 9) and any other relevant solvents.
-
Incubation under Different Conditions: Aliquot the test solutions and incubate them under a matrix of conditions, including different temperatures and light exposures.
-
Time-Point Sampling: At predefined time points (e.g., 0, 2, 4, 8, 24, 48 hours and longer for long-term studies), collect samples from each condition.
-
Sample Analysis: Analyze the samples using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS, to determine the concentration of this compound and detect any degradants.[3]
Q3: What type of analytical method is best suited for quantifying this compound and its degradation products?
A3: A stability-indicating analytical method is essential. This is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and robust method for this purpose. An ideal HPLC method should be able to:
-
Separate the parent this compound peak from all potential degradation products.
-
Provide accurate and precise quantification of this compound.
-
Be sensitive enough to detect and quantify low levels of degradation products.
Method validation should be performed according to ICH Q2(R1) guidelines to ensure the method is reliable and fit for purpose.[4]
Troubleshooting Guide
Issue: Rapid degradation of this compound is observed in my aqueous solution at room temperature.
-
Possible Cause: The pH of your solution may not be optimal for this compound stability. The compound may be susceptible to hydrolysis at that specific pH.
-
Troubleshooting Steps:
-
Verify the pH of your solution.
-
Conduct a pH-rate profile study by preparing solutions in a range of buffers (e.g., from pH 2 to 10) and monitoring the stability at each pH.
-
For routine experiments, use a buffer system where this compound exhibits maximum stability.
-
If possible, prepare fresh solutions immediately before use and minimize storage time at room temperature.
-
Issue: I see new peaks appearing in my chromatogram over time.
-
Possible Cause: These new peaks likely represent degradation products of this compound.
-
Troubleshooting Steps:
-
Ensure your HPLC method has adequate resolution to separate these new peaks from the parent this compound peak.
-
Use a photodiode array (PDA) detector to examine the UV spectrum of the new peaks. This can help determine if they are related to this compound.
-
If available, use LC-MS to obtain the mass of the new peaks to help elucidate their structure and identify the degradation pathway.
-
Experimental Protocols
Protocol: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a general framework for developing an HPLC-UV method to assess the stability of this compound. Method parameters will need to be optimized for your specific instrumentation and this compound formulation.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
Buffer salts (e.g., phosphate, acetate) for preparing aqueous solutions at different pH values.
2. Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler
3. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A time-programmed gradient from low to high organic content (e.g., 5% to 95% Mobile Phase B over 15 minutes) is recommended to ensure elution of both the parent compound and any potential degradants.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for the lambda max of this compound using a PDA detector. If unknown, 254 nm is a common starting point.
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase or a relevant sample diluent to cover the expected concentration range.
-
Stability Samples: At each time point, dilute the stability samples with the mobile phase to a concentration that falls within the calibration curve range.
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the stability samples by interpolating their peak areas from the calibration curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time zero).
-
Monitor the peak areas of any new peaks to assess the formation of degradation products.
Data Presentation
Table 1: Example Stability Data for this compound under Stress Conditions
| Condition | Time (hours) | This compound Remaining (%) | Appearance of Degradation Products (Peak Area %) |
| pH 3, 40°C | 0 | 100.0 | 0.0 |
| 24 | 85.2 | 14.8 | |
| 48 | 71.5 | 28.5 | |
| pH 7, 40°C | 0 | 100.0 | 0.0 |
| 24 | 98.1 | 1.9 | |
| 48 | 96.3 | 3.7 | |
| pH 9, 40°C | 0 | 100.0 | 0.0 |
| 24 | 92.4 | 7.6 | |
| 48 | 85.1 | 14.9 | |
| pH 7, 40°C, Light | 0 | 100.0 | 0.0 |
| 24 | 90.5 | 9.5 | |
| 48 | 82.3 | 17.7 |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in solution.
Caption: Hypothetical degradation pathways for a small molecule like this compound.
References
Technical Support Center: Addressing Acquired Resistance to DS-1205
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to the AXL inhibitor, DS-1205, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, small-molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] Upregulation of AXL is a known mechanism of acquired resistance to various cancer therapies, including EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[2][3] this compound functions by inhibiting the phosphorylation of AXL, thereby blocking its downstream signaling pathways that contribute to cell survival, proliferation, and drug resistance.[3]
Q2: In what context is acquired resistance to this compound observed?
Currently, published research primarily focuses on using this compound to overcome acquired resistance to other drugs, such as the EGFR inhibitors erlotinib and osimertinib.[4][5][6] In these scenarios, AXL is upregulated, providing a bypass signaling pathway that this compound targets.[2][3] Acquired resistance to this compound itself is a potential experimental observation when cells are cultured with the compound over extended periods, leading to the selection of resistant populations.
Q3: What are the potential mechanisms of acquired resistance to this compound?
While specific studies on acquired resistance to this compound are limited, potential mechanisms can be extrapolated from resistance to other tyrosine kinase inhibitors and our understanding of AXL signaling:
-
Upregulation of Bypass Signaling Pathways: Cancer cells may activate other receptor tyrosine kinases (e.g., MET, HER2) or downstream signaling molecules (e.g., activating mutations in RAS or PI3K) to circumvent the need for AXL signaling.[6]
-
AXL Kinase Domain Mutations: Mutations in the AXL gene could alter the drug-binding site, preventing this compound from effectively inhibiting AXL phosphorylation.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Transcriptional Reprogramming: Cells may undergo epithelial-to-mesenchymal transition (EMT) or other transcriptional changes that promote survival through AXL-independent pathways.[6][7]
Q4: How can I confirm that my cell line has developed resistance to this compound?
Resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in the resistant cell line compared to the parental, sensitive cell line.[1][2] This is typically determined using a cell viability assay.
Troubleshooting Guide
Q1: I have developed a this compound resistant cell line, but the IC50 has not shifted significantly. What could be the reason?
-
Incomplete Resistance Development: The cells may not have been exposed to a sufficiently high concentration of this compound or for a long enough duration to select for a truly resistant population.[1][8] Consider a more gradual dose escalation over a longer period.
-
Heterogeneous Population: The "resistant" population may still contain a significant number of sensitive cells. Consider single-cell cloning to isolate a purely resistant colony.
-
Assay Variability: Ensure that your cell viability assay is optimized and that you are seeding the same number of cells for both parental and resistant lines.
Q2: My Western blot shows that AXL is still phosphorylated in my resistant cells, even after treatment with this compound. What does this suggest?
-
AXL Kinase Domain Mutation: This is a strong indicator of a potential mutation in the AXL kinase domain that prevents this compound from binding to and inhibiting the protein. Consider sequencing the AXL gene in your resistant cell line.
-
Insufficient Drug Concentration: It's possible that the intracellular concentration of this compound is not high enough to inhibit AXL. This could be due to increased drug efflux.
Q3: I've confirmed AXL inhibition (reduced phosphorylation) in my resistant cells, but they are still proliferating. What should I investigate next?
This suggests the activation of a bypass signaling pathway. You should investigate the activation status (i.e., phosphorylation) of other key signaling proteins.
-
Alternative Receptor Tyrosine Kinases: Perform a phospho-RTK array to screen for the activation of other RTKs like MET, EGFR, HER2, or FGFR.
-
Downstream Signaling Pathways: Use Western blotting to check for the phosphorylation of key downstream signaling molecules such as AKT, ERK, and STAT3.[6][9]
Q4: My this compound resistant cells show a different morphology, such as a more mesenchymal appearance. What is the significance of this?
This morphological change may indicate that the cells have undergone an epithelial-to-mesenchymal transition (EMT).[6][7] EMT is a known mechanism of drug resistance and is often associated with AXL signaling.[7] You can confirm this by checking for changes in the expression of EMT markers:
-
Increased mesenchymal markers: Vimentin, N-cadherin, Snail, Slug, and Twist.
-
Decreased epithelial markers: E-cadherin.
Experimental Protocols
Generation of this compound Resistant Cell Lines
This protocol describes a general method for developing acquired resistance to this compound in a cancer cell line of interest.
-
Determine the initial IC50: Perform a cell viability assay (see protocol below) to determine the initial IC50 of this compound for your parental cell line.
-
Initial Exposure: Begin by culturing the parental cells in their normal growth medium supplemented with this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Dose Escalation: Once the cells have recovered and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium.[1][10] A common approach is to increase the concentration by 1.5- to 2-fold at each step.[1]
-
Monitoring and Maintenance: At each concentration, monitor the cells for signs of recovery and proliferation. If there is massive cell death, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.
-
Cryopreservation: It is crucial to cryopreserve cells at each stage of the dose escalation.[10] This creates a valuable resource for future experiments.
-
Final Resistant Population: Continue this process until the cells are able to proliferate in a concentration of this compound that is significantly higher (e.g., 5- to 10-fold) than the initial IC50.
-
Characterization: Once a resistant population is established, confirm the shift in IC50 and perform further characterization experiments (e.g., Western blotting, RT-qPCR) to investigate the mechanism of resistance.
Cell Viability (IC50) Assay
This protocol outlines the use of a standard MTT or WST-1 assay to determine the IC50 of this compound.
-
Cell Seeding: Seed your parental and resistant cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[11] Allow the cells to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the plates and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for the assessment of cell proliferation (e.g., 48-72 hours).
-
Viability Reagent: Add the viability reagent (e.g., MTT, WST-1) to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).[11]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to obtain the percentage of cell viability.
-
Plot the percent viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response) to calculate the IC50 value.[12]
-
Western Blotting for AXL and Downstream Signaling Proteins
This protocol provides a general workflow for assessing protein expression and phosphorylation.
-
Cell Lysis: Treat parental and resistant cells with and without this compound for a specified time. Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[13]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for at least 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., total AXL, phospho-AXL, total AKT, phospho-AKT, total ERK, phospho-ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Quantitative RT-PCR (RT-qPCR) for Gene Expression Analysis
This protocol is for measuring the mRNA levels of genes of interest, such as AXL or EMT markers.
-
RNA Extraction: Isolate total RNA from your parental and resistant cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[14]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, your cDNA template, and primers specific for your target genes (e.g., AXL, VIM, CDH1) and a housekeeping gene (e.g., GAPDH, ACTB).[14][15]
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the resistant and parental cells.[15]
Data Presentation
Table 1: IC50 Values for this compound in Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental | 50 ± 5 | 1 |
| Resistant | 500 ± 30 | 10 |
Table 2: Relative Gene Expression in this compound Resistant Cells Compared to Parental Cells
| Gene | Fold Change (Resistant vs. Parental) |
| AXL | 1.2 |
| VIM (Vimentin) | 5.6 |
| CDH1 (E-cadherin) | 0.2 |
| MET | 8.3 |
Visualizations
Caption: AXL signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for investigating this compound resistance.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. Activation of the AXL Kinase Causes Resistance to EGFR-Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Axl Overexpression Promotes TKI Resistance in Non-small Cell Lung Cancer: R&D Systems [rndsystems.com]
- 6. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. clyte.tech [clyte.tech]
- 13. benchchem.com [benchchem.com]
- 14. AXL receptor tyrosine kinase: a possible therapeutic target in acute promyelocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Enhancing the Bioavailability of DS-1205 in Preclinical Research
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the oral bioavailability of DS-1205 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective small-molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] AXL signaling is implicated in tumor cell proliferation, survival, migration, and the development of drug resistance.[1][2] this compound has been investigated for its potential to overcome acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][2]
Q2: Why is the oral bioavailability of this compound a critical parameter in animal studies?
Oral bioavailability determines the fraction of an orally administered dose of this compound that reaches systemic circulation. In preclinical animal models, consistent and adequate oral bioavailability is crucial for:
-
Establishing a clear dose-response relationship for efficacy studies.
-
Ensuring sufficient drug exposure to elicit a pharmacological effect.
-
Accurately assessing the therapeutic window and potential toxicities.
-
Minimizing variability between individual animals in a study group.
Q3: What are the common causes of low oral bioavailability for small molecule inhibitors like this compound?
Low oral bioavailability of small molecule inhibitors is often attributed to:
-
Poor aqueous solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
-
Low intestinal permeability: The drug may not efficiently cross the intestinal epithelium to enter the bloodstream.
-
First-pass metabolism: The compound may be extensively metabolized in the liver or intestinal wall before reaching systemic circulation.
-
Efflux by transporters: Transmembrane proteins like P-glycoprotein (P-gp) can actively pump the drug back into the intestinal lumen.
Q4: How can I assess the oral bioavailability of this compound in my animal model?
A standard approach involves a pharmacokinetic (PK) study comparing the plasma concentration-time profiles of this compound following both intravenous (IV) and oral (PO) administration. The absolute oral bioavailability (F%) is calculated as:
F(%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
Where AUC is the area under the plasma concentration-time curve.
Troubleshooting Guide: Improving this compound Bioavailability
Issue: Inconsistent or low plasma concentrations of this compound are observed after oral administration in our animal model.
This is a common challenge that can often be addressed by optimizing the formulation and delivery of the compound.
| Potential Cause | Troubleshooting Recommendation |
| Poor Solubility | 1. Particle Size Reduction: - Micronization: Reduce the particle size of the this compound powder to increase its surface area and dissolution rate. - Nanonization: Further reduction to the nanoscale can significantly enhance solubility.2. Amorphous Solid Dispersions: - Formulate this compound with a hydrophilic polymer to create a solid dispersion. This can prevent crystallization and maintain the drug in a more soluble, amorphous state.3. Lipid-Based Formulations: - Self-Emulsifying Drug Delivery Systems (SEDDS): Dissolve this compound in a mixture of oils, surfactants, and co-solvents. This formulation forms a fine emulsion in the GI tract, improving solubilization and absorption. |
| Low Permeability | 1. Permeation Enhancers: - Include excipients that can transiently and reversibly increase the permeability of the intestinal epithelium. The selection of a permeation enhancer should be done cautiously to avoid toxicity.2. Inhibition of Efflux Pumps: - Co-administer this compound with a known inhibitor of efflux transporters like P-glycoprotein (P-gp). This can prevent the drug from being pumped back into the intestinal lumen. |
| Formulation Vehicle Issues | 1. Vehicle Optimization: - Ensure the dosing vehicle is appropriate for a poorly soluble compound. Common vehicles for preclinical oral dosing include: - Aqueous suspensions with suspending agents (e.g., methylcellulose, carboxymethylcellulose). - Solutions in co-solvents (e.g., PEG 400, DMSO, ethanol), but be mindful of potential toxicity and precipitation upon dilution in the GI tract. - The pH of the vehicle can also be adjusted to improve the solubility of ionizable compounds. |
Data Presentation: Illustrative Pharmacokinetic Parameters of a Selective AXL Inhibitor
While specific preclinical pharmacokinetic data for this compound is not publicly available, the following table provides representative data for a novel selective AXL inhibitor administered orally to Sprague-Dawley rats. This illustrates the type of data you should aim to generate.
| Compound | Dose (mg/kg, PO) | Tmax (h) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | Bioavailability (F%) |
| AXL Inhibitor A | 5 | 4.0 | 150 | 980 | 15.2 |
| AXL Inhibitor B | 5 | 2.0 | 850 | 3450 | 55.8 |
Data is illustrative and based on findings for similar small molecule kinase inhibitors.
Experimental Protocols
Protocol 1: Preparation of a Micronized Suspension of this compound for Oral Gavage
Objective: To prepare a homogenous suspension of micronized this compound for consistent oral dosing in rodents.
Materials:
-
This compound (micronized powder)
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water
-
Mortar and pestle
-
Spatula
-
Analytical balance
-
Stir plate and magnetic stir bar
-
Graduated cylinder
Procedure:
-
Weigh the required amount of micronized this compound powder.
-
Prepare the 0.5% methylcellulose vehicle by slowly adding methylcellulose to sterile water while stirring continuously until fully dissolved.
-
Triturate the this compound powder in a mortar with a small amount of the vehicle to form a smooth paste. This helps to wet the powder and prevent clumping.
-
Gradually add the remaining vehicle to the paste while mixing continuously.
-
Transfer the suspension to a beaker with a magnetic stir bar and continue to stir for at least 30 minutes before dosing to ensure homogeneity.
-
Maintain continuous stirring during the dosing procedure to prevent the suspension from settling.
Protocol 2: In Vivo Oral Bioavailability Study in Mice
Objective: To determine the key pharmacokinetic parameters and oral bioavailability of a this compound formulation.
Materials:
-
Male CD-1 mice (8-10 weeks old)
-
This compound formulation for intravenous (IV) administration (e.g., dissolved in a vehicle like 5% DMSO, 40% PEG400, 55% saline)
-
This compound formulation for oral (PO) administration (e.g., micronized suspension)
-
Dosing syringes and needles (for IV injection)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Centrifuge
-
Equipment for plasma sample analysis (e.g., LC-MS/MS)
Procedure:
-
Fast the mice overnight (with access to water) before dosing.
-
Divide the mice into two groups: IV administration and PO administration.
-
IV Group: Administer a single bolus dose of the this compound IV formulation via the tail vein (e.g., 1 mg/kg).
-
PO Group: Administer a single dose of the this compound oral formulation via oral gavage (e.g., 10 mg/kg).
-
Collect blood samples (e.g., via retro-orbital or submandibular bleeding) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples by centrifugation to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma concentrations of this compound using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for both IV and PO routes using appropriate software.
-
Calculate the oral bioavailability (F%) using the formula provided in the FAQs.
Visualizations
AXL Signaling Pathway
Caption: AXL signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Improving Bioavailability
References
- 1. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected phenotypes after DS-1205 treatment
Welcome to the technical support center for DS-1205. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected phenotypes observed during treatment with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
This compound Overview
This compound is a potent and selective small molecule inhibitor of the AXL receptor tyrosine kinase.[1][2][3] Upregulation of AXL has been identified as a resistance mechanism to Epidermal Growth Factor Receptor (EGFR)-tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][2] this compound is designed to block this bypass signaling pathway, thereby prolonging the therapeutic benefits of EGFR TKIs.[1][2]
Intended Mechanism of Action
Under normal conditions, growth factor binding to a receptor tyrosine kinase (RTK) like EGFR triggers a signaling cascade that includes the PI3K/Akt/mTOR pathway, promoting cell proliferation and survival.[4] In certain cancers, resistance to EGFR inhibitors can occur through the upregulation and activation of AXL kinase, which provides an alternative signal for cell survival. This compound selectively inhibits the phosphorylation of AXL, blocking this "bypass" signal and restoring sensitivity to EGFR inhibitors.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 study of DS-1205c combined with gefitinib for EGFR mutation-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Refinement of DS-1205 and EGFR-TKI Co-treatment Protocols
This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the co-treatment of DS-1205, a selective AXL inhibitor, with Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and curated data to facilitate your research in overcoming EGFR-TKI resistance.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues and questions that may arise during the experimental process of this compound and EGFR-TKI co-treatment.
Q1: We are not observing a synergistic or additive effect with this compound and EGFR-TKI co-treatment in our cell viability assays. What could be the reason?
A1: Several factors could contribute to a lack of synergy:
-
Low AXL Expression: The primary mechanism of this compound in this context is to overcome AXL-mediated resistance. Ensure that your cell line model expresses AXL, particularly after long-term EGFR-TKI treatment, as AXL upregulation is a common resistance mechanism.[1][2] It is advisable to perform a baseline AXL expression check via Western blot or qPCR.
-
Suboptimal Drug Concentrations: The synergistic effect is often concentration-dependent. It is crucial to perform a dose-matrix experiment to identify the optimal concentrations of both this compound and the specific EGFR-TKI. Titrate this compound (e.g., 0.1 µM to 1 µM) in combination with a range of EGFR-TKI concentrations.[2]
-
Inappropriate Assay Duration: The effects of the co-treatment may not be apparent in short-term assays. Consider extending the incubation period (e.g., 72 hours or longer) to allow for the full effect of the drugs on cell viability.
-
Alternative Resistance Mechanisms: The resistance in your cell model may be driven by mechanisms other than AXL activation, such as the EGFR T790M or C797S mutations, or MET amplification.[3] It is important to characterize the resistance profile of your cell line.
Q2: We are having trouble detecting a consistent p-AXL signal in our Western blots after EGFR-TKI treatment. What can we do?
A2: Detecting phosphorylated AXL (p-AXL) can be challenging. Here are some troubleshooting tips:
-
Use of Phosphatase Inhibitors: Ensure that your lysis buffer is fresh and contains a potent cocktail of phosphatase inhibitors to preserve the phosphorylation status of AXL.
-
Positive Control: Include a positive control, such as a cell line known to have high AXL activation or cells stimulated with Gas6, the ligand for AXL, to validate your antibody and protocol.
-
Antibody Quality: Use a well-validated anti-p-AXL antibody. Check the manufacturer's recommendations for optimal dilution and incubation conditions.
-
Enrichment of Phosphoproteins: If the p-AXL signal is weak, consider enriching for phosphoproteins in your cell lysate using techniques like immunoprecipitation with a pan-phospho-tyrosine antibody followed by immunoblotting for AXL.
Q3: What is the recommended solvent for DS-1205b in in vitro experiments?
A3: For in vitro studies, DS-1205b can be dissolved in DMSO to prepare a stock solution. For in vivo studies, it has been formulated in 6% Captisol®.[4] Always refer to the manufacturer's guidelines for the specific formulation you are using.
Q4: We observe significant cell death even at low concentrations of the drug combination. How can we mitigate this?
A4: If you observe excessive toxicity, consider the following:
-
Lower Drug Concentrations: Re-evaluate your dose-response curves for each drug individually to ensure you are working within a relevant concentration range. Start with lower concentrations in your combination experiments.
-
Cell Seeding Density: Ensure that your cells are not too sparse when you begin the treatment. A very low cell density can make them more susceptible to drug-induced toxicity. Optimize the seeding density for your specific cell line. For HCC827 cells in a 96-well plate for viability assays, a starting point could be 2 x 10³ to 8 x 10³ cells per well.[5][6]
-
Schedule of Administration: In some cases, sequential treatment may be less toxic than simultaneous administration. You could investigate pre-treating with the EGFR-TKI for a period before adding this compound, or vice versa.
Data Presentation
Table 1: Preclinical Efficacy of DS-1205b in Combination with EGFR-TKIs in an HCC827 Xenograft Model
| Treatment Group | Dosing | Tumor Growth Inhibition (%) | Notes |
| Erlotinib + DS-1205b (high dose) | Erlotinib daily, DS-1205b twice daily | Significantly lower tumor volumes on days 59-80, 98, and 100 compared to erlotinib alone.[7] | Combination treatment delayed the onset of acquired resistance to erlotinib.[7] |
| Erlotinib + DS-1205b (25 mg/kg) | Erlotinib daily, DS-1205b twice daily | 47% | DS-1205b restored the antitumor activity of erlotinib in a dose-dependent manner.[7] |
| Erlotinib + DS-1205b (50 mg/kg) | Erlotinib daily, DS-1205b twice daily | 97% | DS-1205b restored the antitumor activity of erlotinib in a dose-dependent manner.[7] |
| Osimertinib + DS-1205b | Osimertinib daily, DS-1205b twice daily | Delayed onset of resistance compared to osimertinib monotherapy.[1] |
Table 2: Phase 1 Clinical Trial Data for DS-1205c in Combination with Osimertinib
| Parameter | Finding |
| Patient Population | 13 patients with metastatic or unresectable EGFR-mutant NSCLC who had progressed on EGFR-TKI treatment.[8] |
| Dosing | DS-1205c (200, 400, 800, or 1200 mg twice daily) + Osimertinib (80 mg once daily).[8] |
| Safety | All patients reported at least one treatment-emergent adverse event (TEAE). 6 patients had a grade 3 or higher TEAE. The most common treatment-related adverse events were anemia, diarrhea, fatigue, and increased liver enzymes.[8] |
| Efficacy | No complete or partial responses were observed. Two-thirds of patients achieved stable disease.[8] |
| Conclusion | DS-1205c was well-tolerated with no new safety signals in combination with osimertinib.[8] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Drug Treatment:
-
Prepare stock solutions of DS-1205b and the EGFR-TKI (e.g., erlotinib, osimertinib) in DMSO.
-
On the day of treatment, prepare serial dilutions of each drug and the drug combination in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the drugs or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for each drug and the combination using a non-linear regression analysis.
-
Protocol 2: Western Blot Analysis of p-AXL and p-EGFR
-
Cell Lysis:
-
Plate and treat cells with DS-1205b and/or EGFR-TKI as described for the cell viability assay.
-
After the desired treatment duration, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AXL, total AXL, p-EGFR, total EGFR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Mandatory Visualizations
Caption: EGFR and AXL signaling crosstalk in EGFR-TKI resistance.
Caption: General experimental workflow for this compound and EGFR-TKI co-treatment studies.
Caption: Troubleshooting logic for lack of synergy in co-treatment experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Managing Resistance to EFGR- and ALK-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thno.org [thno.org]
- 6. Transient IGF-1R inhibition combined with osimertinib eradicates AXL-low expressing EGFR mutated lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of combination treatment with DS-1205c, an AXL kinase inhibitor, and osimertinib in metastatic or unresectable EGFR-mutant non-small cell lung cancer: results from a multicenter, open-label phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing DS-1205 in their experiments. The information is tailored for scientists and drug development professionals working to understand and overcome resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
In Vitro Assays
| Question | Answer |
| Why am I seeing inconsistent results in my cell viability assays with this compound and an EGFR-TKI? | Inconsistent results in viability assays can stem from several factors. Cell Line Stability: Ensure that the EGFR-TKI resistant cell line has a stable phenotype. Resistance can sometimes wane with continuous passaging without the selective pressure of the TKI. It is good practice to periodically re-verify the resistance profile. Drug Solubility and Stability: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Ensure that the compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%). Prepare fresh drug dilutions for each experiment to avoid degradation. Assay Interference: Some phenol red-containing media can interfere with colorimetric or fluorometric assays. Consider using phenol red-free media. Additionally, some compounds can directly interfere with assay reagents (e.g., MTT, AlamarBlue). Run a cell-free control to test for any direct interaction between this compound and your viability reagent. |
| My Western blot results for phosphorylated AXL (p-AXL) are weak or absent after stimulating with its ligand, GAS6. | Several factors can lead to weak or absent p-AXL signals. Low Endogenous AXL Expression: The cell line you are using may not express sufficient levels of AXL. Confirm AXL expression levels by running a positive control (e.g., a cell line known to overexpress AXL, such as one derived from a patient with known AXL-driven resistance). Ligand Activity: Ensure that the recombinant GAS6 used for stimulation is active. It is advisable to test a new batch of GAS6 on a positive control cell line. Timing of Stimulation: The kinetics of AXL phosphorylation can be rapid and transient. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal time point for maximal phosphorylation after GAS6 stimulation. Antibody Quality: The anti-p-AXL antibody may not be specific or sensitive enough. Validate your antibody using a positive control and consider testing different antibodies if the issue persists. |
| I am not observing a synergistic effect when combining this compound with an EGFR-TKI in my resistant cell line. | The absence of synergy could be due to several reasons. Mechanism of Resistance: The EGFR-TKI resistance in your cell line may not be driven by AXL activation. It is crucial to confirm the mechanism of resistance (e.g., T790M mutation, MET amplification) before initiating combination studies. AXL-independent resistance mechanisms will not be overcome by this compound. Drug Concentrations: The concentrations of this compound and the EGFR-TKI may not be optimal. A checkerboard titration of both drugs is recommended to identify the concentration range where synergy is most likely to be observed. Endpoint Measurement: The endpoint used to measure synergy (e.g., cell viability at 72 hours) may not be appropriate. Consider using other assays that measure more immediate effects on signaling pathways (e.g., Western blot for downstream effectors like p-AKT and p-ERK) or long-term effects on colony formation. |
In Vivo Xenograft Models
| Question | Answer |
| The tumors in my NSCLC xenograft model are growing slowly or not at all. | Poor tumor take-rate or slow growth can be a significant challenge. Cell Viability and Number: Ensure that the cells used for injection are highly viable (>95%) and that a sufficient number of cells are injected. The optimal cell number can vary between cell lines and should be determined empirically. Injection Technique: Subcutaneous injection technique is critical. Ensure that the cells are injected into the correct subcutaneous space and not intradermally, which can lead to poor tumor formation. Mouse Strain: The choice of immunocompromised mouse strain can impact tumor engraftment and growth. While nude mice are often used, more severely immunocompromised strains like NOD-scid IL2Rgammanull (NSG) mice may be necessary for some cell lines. Matrigel: Co-injection with Matrigel can improve tumor take-rate and growth for some cell lines. |
| I am observing high variability in tumor growth within the same treatment group. | High variability can make it difficult to interpret the results of your efficacy study. Tumor Size at Randomization: Ensure that all mice are randomized to treatment groups when their tumors reach a specific, uniform size. Starting treatment with a wide range of tumor volumes will lead to high variability in the final tumor measurements. Drug Administration: Inconsistent drug administration can lead to variable drug exposure and tumor response. Ensure that the dosing formulation is homogenous and that the administration (e.g., oral gavage, intraperitoneal injection) is performed consistently for all animals. Animal Health: Monitor the overall health of the animals closely. Any underlying health issues can affect tumor growth and response to treatment. |
| How do I assess the efficacy of this compound in combination with an EGFR-TKI in a xenograft model of acquired resistance? | To assess the combination effect in an acquired resistance model, you can use a few different experimental designs. Concurrent Treatment Model: Start treating established tumors concurrently with the EGFR-TKI and this compound. This design assesses the ability of the combination to overcome pre-existing resistance. Delayed this compound Treatment Model: Treat established tumors with the EGFR-TKI alone until resistance develops (i.e., tumors start to regrow). Then, add this compound to the treatment regimen. This design mimics the clinical scenario of treating patients who have relapsed on an EGFR-TKI. Prophylactic Model: Start treating with the combination of the EGFR-TKI and this compound from the beginning. This design assesses whether this compound can prevent or delay the emergence of resistance.[1] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is a selective small molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] Upregulation and activation of AXL is a known mechanism of acquired resistance to EGFR-TKIs in NSCLC.[1] By inhibiting AXL, this compound can block this bypass signaling pathway, thereby restoring sensitivity to EGFR-TKIs.[1][2] |
| What are the different forms of this compound mentioned in the literature (DS-1205b vs. DS-1205c)? | DS-1205b is the active molecule that has been characterized in preclinical in vitro and in vivo studies.[1] DS-1205c is an orally bioavailable formulation of this compound that has been used in clinical trials.[2] For preclinical research, DS-1205b is typically used. |
| Which cell lines are appropriate for studying the effects of this compound? | For studying the ability of this compound to overcome EGFR-TKI resistance, it is essential to use an NSCLC cell line with an activating EGFR mutation that has acquired resistance to an EGFR-TKI through AXL upregulation. An example is the HCC827 cell line, which can be made resistant to erlotinib or osimertinib through long-term exposure.[1] To study the direct effects of this compound on AXL signaling, a cell line engineered to overexpress AXL, such as NIH3T3-AXL, can be used.[1] |
| What are the potential off-target effects of this compound? | While this compound is a selective AXL inhibitor, like all kinase inhibitors, it may have some off-target activity. It is important to consult the manufacturer's data sheet for the kinase selectivity profile. In preclinical studies, potential toxicities to monitor include liver enzyme elevations and gastrointestinal side effects, as these have been observed in clinical trials with DS-1205c.[2] |
| How should I design my experiments to demonstrate that the effects of this compound are on-target? | To confirm that the observed effects of this compound are due to AXL inhibition, you can perform several control experiments. Genetic knockdown of AXL: Use siRNA or shRNA to knock down AXL expression. The phenotypic effects of this compound should be mimicked by AXL knockdown. Rescue experiment: In AXL knockdown cells, express a form of AXL that is resistant to this compound. If the resistant AXL can rescue the phenotype, it confirms the on-target effect. Western blot analysis: Treat cells with this compound and confirm that it inhibits the phosphorylation of AXL and its downstream signaling proteins. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Activity of DS-1205b
| Cell Line | Assay | Endpoint | DS-1205b Concentration | Result | Reference |
| NIH3T3-AXL | Migration Assay | Inhibition of hGAS6-induced migration | Not specified | Potent inhibition | [1] |
| HCC827 (Osimertinib-resistant) | Western Blot | Inhibition of AKT phosphorylation | 16 nM (in combination with osimertinib) | Complete inhibition | [1] |
Table 2: In Vivo Efficacy of DS-1205b in Combination with EGFR-TKIs in an HCC827 Xenograft Model
| Treatment Group | Outcome | Result | Reference |
| Erlotinib + DS-1205b | Onset of tumor resistance | Significantly delayed compared to erlotinib alone | [1] |
| Osimertinib + DS-1205b | Onset of tumor resistance | Delayed compared to osimertinib alone | [1] |
Table 3: Clinically Observed Treatment-Emergent Adverse Events (TEAEs) with DS-1205c in Combination with Gefitinib
| Adverse Event | Frequency |
| Increased aspartate aminotransferase | 35% |
| Increased alanine aminotransferase | 30% |
| Maculo-papular rash | 30% |
| Diarrhea | 25% |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay to Assess Synergy
-
Cell Seeding: Seed EGFR-TKI resistant NSCLC cells (e.g., HCC827-erlotinib resistant) in 96-well plates at a density of 3,000-5,000 cells per well in complete growth medium. Allow cells to attach overnight.
-
Drug Preparation: Prepare a stock solution of DS-1205b in DMSO. Prepare serial dilutions of DS-1205b and the EGFR-TKI (e.g., erlotinib or osimertinib) in culture medium.
-
Drug Treatment: Treat the cells with a matrix of DS-1205b and EGFR-TKI concentrations. Include single-agent controls for each drug and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each drug concentration and combination. Use a synergy analysis software (e.g., CompuSyn) to calculate the combination index (CI). A CI value less than 1 indicates synergy.
Protocol 2: Western Blot Analysis of AXL and EGFR Signaling Pathways
-
Cell Treatment: Seed EGFR-TKI resistant NSCLC cells in 6-well plates. Once the cells reach 70-80% confluency, treat them with DS-1205b, the EGFR-TKI, or the combination for the desired time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AXL, total AXL, p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Protocol 3: In Vivo Xenograft Model of Acquired Resistance
-
Cell Implantation: Subcutaneously inject 5 x 10^6 EGFR-TKI resistant NSCLC cells (e.g., HCC827-erlotinib resistant) in a 1:1 mixture of PBS and Matrigel into the flank of immunocompromised mice (e.g., female athymic nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers twice a week. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When the tumors reach an average volume of 150-200 mm^3, randomize the mice into treatment groups (e.g., vehicle, EGFR-TKI alone, DS-1205b alone, and the combination of EGFR-TKI and DS-1205b).
-
Drug Administration: Administer the drugs at the predetermined doses and schedule. For example, the EGFR-TKI might be given daily by oral gavage, and DS-1205b might be given twice daily by oral gavage.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is typically tumor growth inhibition or the time to tumor progression.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for pharmacodynamic analysis, such as Western blotting for target proteins or immunohistochemistry.
Visualizations
Caption: EGFR and AXL signaling pathways and points of inhibition.
Caption: Workflow for in vitro synergy assessment.
Caption: Troubleshooting logic for inconsistent in vitro results.
References
- 1. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 1 study of DS-1205c combined with gefitinib for EGFR mutation-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of DS-1205 and Other Leading AXL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The AXL receptor tyrosine kinase has emerged as a critical target in oncology, implicated in tumor growth, metastasis, and the development of therapeutic resistance. This guide provides a comparative overview of the efficacy of DS-1205, a novel AXL inhibitor, alongside other prominent AXL inhibitors currently under investigation: bemcentinib, dubermatinib, and ONO-7475. The following sections present quantitative data from preclinical studies, detailed experimental methodologies, and visualizations of key biological and procedural pathways to aid in the objective assessment of these compounds.
Quantitative Efficacy Comparison
The in vitro potency of AXL inhibitors is a key determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The table below summarizes the reported IC50 values for DS-1205b, bemcentinib, dubermatinib, and ONO-7475 against AXL kinase.
| Inhibitor | AXL Kinase IC50 (nM) | Assay Type |
| DS-1205b | 1.3[1] | Cell-free kinase assay[1] |
| Bemcentinib (R428) | 14[2][3][4][5] | Cell-free kinase assay[2][3][4][5] |
| Dubermatinib (TP-0903) | 27[6][7] | Cell-free kinase assay[7] |
| ONO-7475 | 0.7[8][9][10] | Cell-based tyrosine kinase assay[8][9][10] |
Note: DS-1205c, the compound used in clinical trials, is a sulfate hydrate of DS-1205b and is expected to have similar inhibitory activity.[11][12][13]
Preclinical In Vivo Efficacy
The antitumor activity of these AXL inhibitors has been evaluated in various preclinical xenograft models. Below is a summary of key findings from these in vivo studies.
| Inhibitor | Cancer Model | Key Findings |
| DS-1205b | Non-Small Cell Lung Cancer (NSCLC) - HCC827 Xenograft | In combination with erlotinib, significantly delayed the onset of tumor resistance compared to erlotinib monotherapy.[12][14][15] Restored the antitumor activity of erlotinib in resistant tumors.[12][14][15] |
| Bemcentinib (R428) | Metastatic Breast Cancer - MDA-MB-231 Intracardiac Model | Reduced metastatic burden and extended survival.[2] |
| NSCLC - A549 Xenograft | In combination with the MEK inhibitor selumetinib, demonstrated more efficacious tumor growth control compared to single-agent treatment.[7] | |
| Dubermatinib (TP-0903) | Pancreatic Ductal Adenocarcinoma (PDA) - Orthotopic and Genetically Engineered Mouse Models | As a single agent and in combination with gemcitabine and/or anti-PD1 antibody, it exhibited anti-metastatic and anti-tumor effects, leading to increased survival.[5][16][17] |
| ONO-7475 | NSCLC - PC-9KGR Xenograft (AXL-overexpressing) | In combination with osimertinib, markedly regressed tumors and delayed tumor regrowth compared with osimertinib alone.[18][19] |
| Acute Myeloid Leukemia (AML) - MOLM13 Xenograft | As a single agent, it prolonged mouse survival and suppressed AML cell infiltration.[9] |
Experimental Protocols
In Vitro AXL Kinase Inhibition Assay (General Protocol)
A common method to determine the IC50 of a kinase inhibitor is through a cell-free enzymatic assay. While specific parameters may vary between studies, a general protocol is as follows:
-
Reagents and Materials: Recombinant human AXL kinase, kinase buffer (e.g., HEPES, MgCl2, DTT), ATP, a suitable substrate (e.g., poly(Glu, Tyr)), and the test inhibitor.
-
Procedure:
-
The test inhibitor is serially diluted to various concentrations.
-
The inhibitor dilutions are incubated with the AXL kinase in the kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
After a defined incubation period at a specific temperature, the reaction is stopped.
-
Kinase activity is quantified by measuring the amount of phosphorylated substrate, often using methods like radioactivity, fluorescence, or luminescence.
-
The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
-
Cell-Based AXL Phosphorylation Assay (General Protocol)
This assay measures the ability of an inhibitor to block AXL autophosphorylation within a cellular context.
-
Cell Lines: A cell line that overexpresses AXL (e.g., engineered NIH3T3-AXL cells or certain cancer cell lines like H1299) is used.
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of the AXL inhibitor for a specified duration.
-
AXL signaling is stimulated, typically by adding its ligand, GAS6.
-
Following stimulation, the cells are lysed, and the protein content is quantified.
-
The level of phosphorylated AXL (p-AXL) is measured using techniques such as Western blotting or ELISA with an antibody specific to the phosphorylated form of AXL.
-
The reduction in p-AXL levels in treated cells compared to untreated controls is used to determine the inhibitor's potency.
-
Xenograft Tumor Model Efficacy Study (General Protocol)
Xenograft studies in immunodeficient mice are a standard for evaluating the in vivo antitumor efficacy of cancer drugs.
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation:
-
Human cancer cells from a selected cell line are cultured and harvested.
-
A specific number of cells are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.
-
-
Tumor Growth and Treatment:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into control and treatment groups.
-
The AXL inhibitor is administered to the treatment group according to a predetermined dosing schedule and route (e.g., oral gavage). The control group receives a vehicle control.
-
-
Efficacy Assessment:
-
Tumor volume is measured regularly (typically 2-3 times per week) using calipers.
-
Animal body weight and general health are also monitored.
-
At the end of the study, tumors may be excised for further analysis (e.g., biomarker studies).
-
The primary endpoint is typically tumor growth inhibition, and in some studies, overall survival is also assessed.[1][13][20]
-
Visualizing Key Pathways and Processes
To provide a clearer understanding of the biological context and the drug development process, the following diagrams have been generated using Graphviz.
Caption: AXL Signaling Pathway and Points of Inhibition.
References
- 1. probechem.com [probechem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Evaluation of combination treatment with DS-1205c, an AXL kinase inhibitor, and osimertinib in metastatic or unresectable EGFR-mutant non-small cell lung cancer: results from a multicenter, open-label phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. oncotarget.com [oncotarget.com]
- 15. [PDF] DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model | Semantic Scholar [semanticscholar.org]
- 16. | BioWorld [bioworld.com]
- 17. AXL inhibitor TP-0903 reduces metastasis and therapy resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phase 1 study of DS‐1205c combined with gefitinib for EGFR mutation‐positive non‐small cell lung cancer | Semantic Scholar [semanticscholar.org]
- 19. The State of Preclinical Modeling for Early Phase Cancer Trials Using Molecularly Targeted Agents with Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. research.ed.ac.uk [research.ed.ac.uk]
Unlocking Synergistic Efficacy: A Comparative Guide to DS-1205 and EGFR-TKI Combination Therapy
For Immediate Release
This guide provides a comprehensive analysis of the synergistic anti-tumor effects observed when combining DS-1205, a novel AXL inhibitor, with Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). The data presented herein, compiled from preclinical and early-phase clinical studies, offers valuable insights for researchers, scientists, and drug development professionals exploring novel strategies to overcome acquired resistance to EGFR-TKIs in non-small cell lung cancer (NSCLC).
Acquired resistance to EGFR-TKIs remains a significant clinical challenge, often driven by the activation of bypass signaling pathways.[1][2] One such critical mechanism is the upregulation of the AXL receptor tyrosine kinase.[3][4] this compound, by selectively targeting AXL, has demonstrated the potential to restore and enhance the efficacy of EGFR-TKIs, representing a promising therapeutic strategy.[5][6]
Preclinical Evidence of Synergy: In Vivo Studies
In vivo studies utilizing xenograft models of EGFR-mutant NSCLC have provided compelling evidence for the synergistic activity of DS-1205b (the active form of DS-1205c) in combination with both first-generation (erlotinib) and third-generation (osimertinib) EGFR-TKIs.[1][7]
Delaying and Overcoming Acquired Resistance to Erlotinib
In an HCC827 human NSCLC xenograft model (harboring an EGFR exon 19 deletion), the combination of DS-1205b and erlotinib significantly delayed the onset of tumor resistance compared to erlotinib monotherapy.[1][8] Furthermore, in tumors that had already developed resistance to erlotinib, the addition of DS-1205b restored anti-tumor activity.[1]
Table 1: Effect of DS-1205b and Erlotinib Combination on Tumor Growth in an HCC827 Xenograft Model
| Treatment Group | Dose | Mean Tumor Volume (mm³) at Day 100 ± SE |
| Erlotinib Monotherapy | 25 mg/kg, once daily | 814.5 ± SE |
| Erlotinib + DS-1205b | 25 mg/kg + 12.5 mg/kg, twice daily | 541.7 ± SE |
| Erlotinib + DS-1205b | 25 mg/kg + 25 mg/kg, twice daily | 321.0 ± SE |
| Erlotinib + DS-1205b | 25 mg/kg + 50 mg/kg, twice daily | 216.8 ± SE |
| SE: Standard Error. Data extracted from preclinical studies.[1] |
Enhancing the Efficacy of Osimertinib
Similar synergistic effects were observed when DS-1205b was combined with osimertinib in the same HCC827 xenograft model. The combination therapy resulted in a more profound and sustained tumor growth inhibition compared to osimertinib alone.[7]
Table 2: Effect of DS-1205b and Osimertinib Combination on Tumor Growth in an HCC827 Xenograft Model
| Treatment Group | Dose | Mean Tumor Volume (mm³) at Day 100 ± SE |
| Osimertinib Monotherapy | 3 mg/kg, once daily | 727.5 ± SE |
| Osimertinib + DS-1205b | 3 mg/kg + 12.5 mg/kg, twice daily | 205.1 ± SE |
| Osimertinib + DS-1205b | 3 mg/kg + 25 mg/kg, twice daily | 211.3 ± SE |
| Osimertinib + DS-1205b | 3 mg/kg + 50 mg/kg, twice daily | 145.8 ± SE |
| SE: Standard Error. Data extracted from preclinical studies.[7] |
In Vitro Mechanistic Insights
In vitro studies on EGFR-mutant NSCLC cell lines have begun to elucidate the molecular mechanisms underlying the observed synergy. Chronic exposure of HCC827 cells to erlotinib or osimertinib leads to the upregulation of AXL. The combination of DS-1205b with these EGFR-TKIs effectively inhibits downstream signaling pathways that are crucial for cell survival and proliferation.[5] In NCI-H1975 cells, which harbor both L858R and T790M EGFR mutations, the combination of DS-1205c and osimertinib demonstrated a significant reduction in relative growth rates. At a concentration of 2 µM osimertinib, the addition of 0.1 µM and 1 µM DS-1205c resulted in relative growth rates of 43.1% and 2.2%, respectively.[9]
Clinical Validation: Phase 1 Studies
The promising preclinical data led to the initiation of Phase 1 clinical trials to evaluate the safety, tolerability, and preliminary efficacy of DS-1205c in combination with EGFR-TKIs in patients with advanced EGFR-mutant NSCLC who had progressed on prior TKI therapy.
Combination with Gefitinib (NCT03599518)
A Phase 1 study in Japanese patients evaluated DS-1205c in combination with gefitinib.[10][11] The combination was found to be generally safe and well-tolerated.[10] While no complete or partial responses were observed, 25% of patients (5 out of 20) achieved stable disease.[10] The recommended dose for expansion cohorts was determined to be 800 mg of DS-1205c twice daily with 250 mg of gefitinib once daily.[10]
Table 3: Summary of Phase 1 Study of DS-1205c with Gefitinib
| Parameter | Finding |
| Patient Population | Metastatic or unresectable EGFR-mutant NSCLC with progression on EGFR-TKIs |
| Dosage | DS-1205c (200-1200 mg BID) + Gefitinib (250 mg QD) |
| Most Common TEAEs | Increased AST (35%), Increased ALT (30%), Maculo-papular rash (30%), Diarrhea (25%) |
| Efficacy | No CR or PR; Stable Disease in 25% of patients |
| BID: Twice daily; QD: Once daily; TEAEs: Treatment-Emergent Adverse Events; CR: Complete Response; PR: Partial Response; AST: Aspartate Aminotransferase; ALT: Alanine Aminotransferase.[10] |
Combination with Osimertinib (NCT03255083)
Another Phase 1 study assessed the combination of DS-1205c with osimertinib in a similar patient population.[12] The combination was also found to be well-tolerated with no new safety signals.[12] In this study, two-thirds of the patients achieved stable disease.[12]
Signaling Pathways and Experimental Workflows
The synergistic effect of this compound and EGFR-TKIs is rooted in the dual blockade of parallel signaling pathways crucial for tumor cell survival and proliferation.
Caption: EGFR and AXL signaling pathway inhibition by EGFR-TKIs and this compound.
The following diagram illustrates a typical workflow for preclinical validation of the synergistic effect.
References
- 1. oncotarget.com [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. Activation of the AXL Kinase Causes Resistance to EGFR-Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 1 study of DS‐1205c combined with gefitinib for EGFR mutation‐positive non‐small cell lung cancer | Semantic Scholar [semanticscholar.org]
- 7. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase 1 study of DS‐1205c combined with gefitinib for EGFR mutation‐positive non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 1 study of DS-1205c combined with gefitinib for EGFR mutation-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Erlotinib combination with a mitochondria-targeted ubiquinone effectively suppresses pancreatic cancer cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of combination treatment with DS-1205c, an AXL kinase inhibitor, and osimertinib in metastatic or unresectable EGFR-mutant non-small cell lung cancer: results from a multicenter, open-label phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Preclinical Findings: A Comparative Guide to DS-1205 and Tazemetostat
In the landscape of preclinical cancer research, the reproducibility of findings is a cornerstone for the successful translation of novel therapeutic agents from the laboratory to clinical trials. This guide provides a comparative overview of the preclinical data for two distinct targeted therapies: DS-1205, an inhibitor of the AXL receptor tyrosine kinase, and tazemetostat, an inhibitor of the EZH2 histone methyltransferase.
The inclusion of tazemetostat, a well-characterized epigenetic modulator, serves as a benchmark for comparing the preclinical profile of this compound. It is important to note that a direct "reproducibility study" for this compound, where an independent group replicates the original experiments, has not been identified in the public domain. This is a common challenge in preclinical research. Therefore, this guide focuses on presenting the available preclinical data for both compounds to offer a transparent comparison of their reported activities and the experimental designs used to generate these findings.
Introduction to the Compounds
This compound is a selective, orally bioavailable small-molecule inhibitor of AXL, a receptor tyrosine kinase.[1] Overexpression and activation of AXL have been linked to poor prognosis, increased tumor growth and metastasis, and the development of drug resistance in various cancers, including non-small cell lung cancer (NSCLC).[1] Preclinical research has primarily focused on the potential of this compound to overcome resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in EGFR-mutant NSCLC.[2]
Tazemetostat (EPZ-6438) is a first-in-class, orally bioavailable small-molecule inhibitor of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[3] EZH2 is a histone methyltransferase that plays a crucial role in regulating gene expression. Aberrant EZH2 activity is implicated in the pathogenesis of various malignancies, including lymphomas and certain solid tumors like malignant rhabdoid tumors, which are often characterized by alterations in the SWI/SNF chromatin remodeling complex.[4]
Comparative Preclinical Efficacy
The following tables summarize the in vitro and in vivo preclinical findings for DS-1205b and tazemetostat.
Table 1: In Vitro Activity of DS-1205b and Tazemetostat
| Compound | Target | Cancer Type | Cell Line(s) | Reported IC50 / EC50 Values | Citation(s) |
| DS-1205b | AXL | - | NIH3T3-UFO | IC50: 1.3 nM (UFO inhibition) | [5] |
| Non-Small Cell Lung Cancer | NIH3T3-UFO | EC50: 2.7 nM (hGAS6-induced migration) | [5] | ||
| Tazemetostat | EZH2 | Diffuse Large B-cell Lymphoma (DLBCL) | EZH2 mutant cell lines | Proliferation IC50: <0.001 - 7.6 µM (most sensitive) | [6] |
| DLBCL | EZH2 wild-type cell lines | Proliferation IC50: <0.001 - 7.6 µM | [6] | ||
| DLBCL | Various | Methylation IC50: 2 - 90 nM | [6] | ||
| Synovial Sarcoma | Fuji, HS-SY-II | Proliferation IC50: 0.15 µM, 0.52 µM | [7] |
Table 2: In Vivo Antitumor Activity of DS-1205b and Tazemetostat in Xenograft Models
| Compound | Cancer Model | Xenograft Model | Dosing Regimen | Key Findings | Citation(s) |
| DS-1205b | AXL-overexpressing | NIH3T3-AXL | 3.1 - 50 mg/kg | 39-94% tumor growth inhibition; 54-86% tumor regression at 6.3-50 mg/kg. | [8] |
| EGFR-mutant NSCLC (Erlotinib-resistant) | HCC827 | 25 and 50 mg/kg | Restored erlotinib antitumor activity; 47% and 97% tumor growth inhibition, respectively. | [8] | |
| Tazemetostat | Malignant Rhabdoid Tumor | G401 | 400 mg/kg, twice daily | Induced stable disease and delayed tumor regression. | [3] |
| Pediatric Solid Tumors | PPTP xenografts | 400 mg/kg, twice daily for 28 days | Significant differences in event-free survival in 9 of 30 xenografts, with most significant activity in rhabdoid tumors. | [3] | |
| DLBCL (wild-type EZH2) | OCI-LY19 | 125 and 500 mg/kg, twice daily | Dose-dependent tumor growth inhibition. | [9] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and experimental approaches, the following diagrams illustrate the AXL signaling pathway targeted by this compound and a typical workflow for preclinical xenograft studies.
Caption: A simplified diagram of the AXL signaling pathway.
Caption: A representative workflow for a preclinical xenograft study.
Experimental Protocols
Detailed and transparent reporting of experimental protocols is crucial for the assessment of reproducibility. Below are summaries of the methodologies used in key preclinical studies for DS-1205b and tazemetostat.
DS-1205b: HCC827 Xenograft Model for EGFR-TKI Resistance
-
Cell Line: HCC827, a human NSCLC cell line with an EGFR exon 19 deletion.[1][10]
-
Animal Model: Female athymic nude mice.
-
Tumor Implantation: HCC827 cells are subcutaneously implanted into the mice.
-
Establishment of Resistance: To model acquired resistance, mice with established tumors are treated with an EGFR-TKI (e.g., erlotinib) until tumors begin to regrow, indicating resistance.
-
Drug Formulation and Administration: DS-1205b is formulated for oral administration. In the reported studies, it was given in combination with the EGFR-TKI.
-
Study Endpoints: The primary endpoint is typically tumor growth inhibition. Tumor volume is measured regularly using calipers, and the percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.[8]
Tazemetostat: Pediatric Preclinical Testing Program (PPTP) Xenograft Models
-
Cell Lines and Xenografts: A panel of patient-derived xenografts (PDXs) and cell line-derived xenografts representing various pediatric solid tumors, with a focus on malignant rhabdoid tumors.[3]
-
Animal Model: Immunocompromised mice (specific strains may vary depending on the xenograft).
-
Drug Formulation and Administration: Tazemetostat is formulated as a suspension for oral gavage. A typical dosing schedule is twice daily for a specified period (e.g., 28 days).[3]
-
Study Endpoints: The primary efficacy endpoint is often event-free survival (EFS), defined as the time for the tumor volume to reach a predetermined size. Tumor growth inhibition and objective responses (e.g., stable disease, partial response, complete response) are also assessed.[3]
-
Pharmacodynamic Analysis: To confirm target engagement, tumor samples are often collected at the end of the study to measure the levels of H3K27 trimethylation (H3K27me3), the epigenetic mark catalyzed by EZH2.[3]
Discussion on Reproducibility
The preclinical data presented for both this compound and tazemetostat demonstrate promising antitumor activity in specific cancer models. However, it is crucial to interpret these findings within the broader context of reproducibility in cancer research. Studies have shown that a significant proportion of preclinical findings are not reproducible when independently tested. This "reproducibility crisis" can stem from various factors, including differences in experimental protocols, reagents, animal models, and data analysis methods.
For a compound like this compound, which is earlier in its development trajectory compared to the approved drug tazemetostat, the need for independent validation of its preclinical efficacy is paramount. While the initial studies provide a strong rationale for its clinical development, particularly in the context of TKI resistance, the robustness of these findings would be strengthened by replication in different laboratories and with additional patient-derived models.
Conclusion
This guide provides a snapshot of the publicly available preclinical data for this compound and tazemetostat. The data for this compound suggests it is a potent AXL inhibitor with the potential to overcome resistance to EGFR TKIs in NSCLC. Tazemetostat has demonstrated significant preclinical and clinical activity in cancers with specific genetic alterations, leading to its regulatory approval.
For researchers, scientists, and drug development professionals, the data presented herein should be viewed as a foundation for further investigation. The principles of rigorous experimental design, transparent reporting, and, ultimately, independent replication are essential to build confidence in preclinical findings and to increase the likelihood of successful clinical translation. As the development of this compound and other novel targeted therapies progresses, a continued focus on the reproducibility of preclinical data will be critical for advancing the fight against cancer.
References
- 1. altogenlabs.com [altogenlabs.com]
- 2. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Initial Testing (Stage 1) of Tazemetostat (EPZ-6438), a Novel EZH2 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA grants orphan drug status for Epizyme's tazemetostat to treat malignant rhabdoid tumours - Pharmaceutical Technology [pharmaceutical-technology.com]
- 5. | BioWorld [bioworld.com]
- 6. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tazemetostat | EPZ6438 | EZH2 inhibitor | TargetMol [targetmol.com]
- 8. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. crownbio.com [crownbio.com]
Comparative In Vitro Analysis of AXL Inhibitors: DS-1205b and DS-1205c
This guide provides a detailed comparative analysis of the in vitro activities of DS-1205b and DS-1205c, two potent and selective inhibitors of the AXL receptor tyrosine kinase. Developed by Daiichi Sankyo, these small molecules have been investigated primarily for their potential to overcome resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a structured overview of their mechanism of action, inhibitory potency, and the experimental protocols used for their in vitro characterization.
Introduction to DS-1205b and DS-1205c
DS-1205b and DS-1205c are closely related chemical entities targeting the AXL receptor tyrosine kinase.[1][2][4] AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its overexpression is associated with drug resistance, tumor proliferation, invasion, and metastasis in various cancers.[2][4] DS-1205b is a sulfate hydrate of DS-1205a, which is the free form of DS-1205c.[5][6] Both compounds function by binding to and preventing the activation of AXL, thereby blocking its downstream signaling pathways.[4]
Comparative In Vitro Efficacy and Potency
The following tables summarize the key in vitro characteristics and inhibitory activities of DS-1205b and DS-1205c based on available preclinical data.
Table 1: General Characteristics and Mechanism of Action
| Feature | DS-1205b | DS-1205c |
| Primary Target | AXL Receptor Tyrosine Kinase | AXL Receptor Tyrosine Kinase |
| Mechanism of Action | Selective, small-molecule inhibitor that prevents AXL phosphorylation and blocks downstream signaling.[1][7] | Orally available, selective, small-molecule inhibitor that binds to and prevents the activation of AXL.[2][4] |
| Chemical Relationship | Sulfate hydrate form.[1][5] | Free form (as DS-1205a).[5][8] |
| Therapeutic Rationale | Overcoming acquired resistance to EGFR-TKIs in NSCLC.[1][3] | Use in combination with EGFR-TKIs for metastatic or unresectable EGFR-mutant NSCLC.[2][5] |
Table 2: Quantitative In Vitro Inhibitory Activity
| Assay / Cell Line | Parameter | DS-1205b | DS-1205c |
| Biochemical Assay | IC50 | 1.3 nM[9] | 1.3–3.7 nM[2] |
| Cell Migration Assay (NIH3T3-UFO cells) | EC50 | 2.7 nM[9] | Not explicitly reported |
| Cell Growth Inhibition (NCI-H1975 cells, in combination with 2 µM Osimertinib) | Relative Growth Rate | Not explicitly reported | 43.1% (at 0.1 µM), 2.2% (at 1 µM)[2] |
Signaling Pathway Inhibition
Both DS-1205b and DS-1205c are designed to inhibit the AXL signaling pathway, which can become a bypass mechanism for cancer cells to evade EGFR-TKI therapy.[1][7] Upregulation of AXL allows cancer cells to maintain downstream signaling for survival and proliferation, even when EGFR is inhibited. By blocking AXL phosphorylation, DS-1205b and DS-1205c effectively shut down this resistance pathway.
Caption: AXL bypass signaling and inhibition by DS-1205b/c.
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited in the literature are provided below.
Cell Lines and Culture
Human non-small cell lung cancer cell lines, such as HCC827 (EGFR-mutant) and NCI-H1975 (EGFR T790M and L858R mutations), were utilized.[1][2] Additionally, NIH3T3 cells overexpressing AXL (NIH3T3-AXL) were used to study AXL-specific effects.[1][10] Cells were cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and maintained in a humidified incubator at 37°C with 5% CO2.
Western Blot Analysis for Pathway Inhibition
To assess the inhibition of signaling pathways, HCC827 cells were treated with varying concentrations of EGFR-TKIs (e.g., erlotinib, osimertinib) with or without DS-1205b (e.g., at 1 µM) for a specified duration, such as 2 hours.[1]
-
Cell Lysis: After treatment, cells were collected and lysed to extract total protein.
-
Protein Quantification: Protein concentration was determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against phosphorylated and total forms of key signaling proteins, including EGFR, AXL, AKT, and ERK.
-
Detection: After incubation with appropriate secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Migration Assay
The effect of DS-1205b on cell migration was potently inhibited by the hGAS6 ligand in AXL-overexpressing NIH3T3 cells.[1][3]
-
Cell Seeding: NIH3T3-AXL cells were seeded into the upper chamber of a transwell plate.
-
Treatment: Cells were treated with various concentrations of DS-1205b.
-
Migration Induction: The lower chamber contained a chemoattractant, such as the AXL ligand hGAS6, to induce cell migration.
-
Incubation: The plate was incubated for a sufficient period to allow for cell migration through the porous membrane.
-
Quantification: Migrated cells on the lower surface of the membrane were fixed, stained, and counted under a microscope. The half-maximal effective concentration (EC50) was then calculated.
References
- 1. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 study of DS‐1205c combined with gefitinib for EGFR mutation‐positive non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Evaluation of combination treatment with DS-1205c, an AXL kinase inhibitor, and osimertinib in metastatic or unresectable EGFR-mutant non-small cell lung cancer: results from a multicenter, open-label phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phase 1 study of DS-1205c combined with gefitinib for EGFR mutation-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. researchgate.net [researchgate.net]
Head-to-head comparison of DS-1205 with second-generation AXL inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of DS-1205, a novel AXL inhibitor, with prominent second-generation AXL inhibitors. The information is intended to aid researchers and drug development professionals in evaluating the therapeutic potential and understanding the nuanced differences between these agents. All data is presented in a standardized format for objective assessment.
Introduction to AXL Inhibition
The AXL receptor tyrosine kinase is a critical mediator of tumor cell survival, proliferation, metastasis, and therapeutic resistance.[1][2] Its overexpression is correlated with poor prognosis in numerous cancers, making it a compelling target for oncology drug development.[1][3] Second-generation AXL inhibitors have been developed to improve upon the potency and selectivity of earlier compounds, offering potential new avenues for cancer treatment. This compound is a novel, selective small-molecule inhibitor of AXL kinase.[4][5] This guide compares this compound with other notable second-generation AXL inhibitors: bemcentinib, gilteritinib, sitravatinib, merestinib, and dubermatinib.
Comparative Analysis of AXL Inhibitors
The following sections provide a detailed comparison of the biochemical potency, cellular activity, selectivity, pharmacokinetic properties, and preclinical efficacy of this compound and selected second-generation AXL inhibitors.
Biochemical Potency and Cellular Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 values for each inhibitor against AXL kinase in biochemical assays and their anti-proliferative effects in various cancer cell lines.
| Inhibitor | AXL IC50 (nM) | Cell Line | Cell Viability IC50 (nM) |
| DS-1205b | 1.3[6] | AXL-overexpressing NSCLC xenograft cells[6] | Not explicitly stated |
| Bemcentinib (BGB324) | 14[7] | HeLa cells (cell-based assay reflecting AXL signaling)[7] | Not explicitly stated |
| Gilteritinib (ASP2215) | 0.73[8] | MV4-11 (FLT3-ITD AML) | 3.3[9] |
| MOLM-13 (FLT3-ITD AML) | 19.0[9] | ||
| MOLM-14 (FLT3-ITD AML) | 25.0[9] | ||
| Sitravatinib (MGCD516) | 1.5[10] | Not explicitly stated | Not explicitly stated |
| Merestinib (LY2801653) | 2[11][12] | Not explicitly stated | Not explicitly stated |
| Dubermatinib (TP-0903) | 27[13][14] | PSN-1 (pancreatic cancer) | 6[13] |
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is crucial for minimizing off-target effects. This table outlines the inhibitory activity of each compound against a panel of kinases.
| Inhibitor | Other Key Targets (IC50 in nM) |
| This compound | Highly selective for AXL[4][5] |
| Bemcentinib (BGB324) | >100-fold selective for AXL vs. Abl; >50-100-fold selective for AXL vs. Mer and Tyro3[15] |
| Gilteritinib (ASP2215) | FLT3 (0.29)[8], ALK, c-kit |
| Sitravatinib (MGCD516) | VEGFR2, MET, RET, KIT, TYRO3, MERTK, DDR2 (0.5), EPHA3 (1)[10][16] |
| Merestinib (LY2801653) | c-Met (Ki=2), MST1R (11), FLT3 (7), MERTK (10), TEK (63), ROS1, DDR1/2 (0.1/7), MKNK1/2 (7)[11][12] |
| Dubermatinib (TP-0903) | Aurora A/B, JAK2, ABL1, CHEK1[17] |
Pharmacokinetic Properties
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is vital for its clinical development. The following table summarizes key pharmacokinetic parameters.
| Inhibitor | Tmax (hours) | Terminal Half-life (hours) | Primary Metabolism | Key Notes |
| DS-1205c | Not explicitly stated | Not explicitly stated | Not explicitly stated | Plasma concentrations unaffected by concomitant gefitinib.[18] |
| Bemcentinib (BGB324) | Not explicitly stated | Not explicitly stated | Not explicitly stated | Readily distributes into brain tumor tissue.[19] Pharmacokinetics resemble monotherapy data when combined with docetaxel.[10][20] |
| Gilteritinib | 2-6[11][13] | 113[13] | CYP3A4[13] | Dose-proportional pharmacokinetics.[11][13] |
| Sitravatinib | Not explicitly stated | 42.1-51.5[21] | Not explicitly stated | Steady absorption supports once-daily administration.[22] |
| Merestinib | Not explicitly stated | 2.9 (mice), 14.3 (non-human primate)[23] | Not explicitly stated | Orally bioavailable.[24] |
| Dubermatinib | Not explicitly stated | Not explicitly stated | Not explicitly stated | Orally available. |
Preclinical In Vivo Efficacy
The antitumor activity of these inhibitors in preclinical xenograft models provides valuable insights into their potential therapeutic efficacy.
| Inhibitor | Animal Model | Dosing and Schedule | Key Efficacy Results |
| DS-1205b | NIH3T3-AXL xenograft | 3.1-50 mg/kg | Dose-dependent tumor growth inhibition (39-94%); tumor regression at doses of 6.3-50 mg/kg.[25] |
| HCC827 NSCLC xenograft (erlotinib-resistant) | 25 and 50 mg/kg | Restored antitumor activity of erlotinib in a dose-dependent manner.[4] | |
| Bemcentinib | Murine tumor models (NSCLC, TNBC, pancreatic cancer) | Not specified | Reduces myeloid-derived suppressor cells and increases T-cell infiltration.[26] |
| Gilteritinib | Not specified | Not specified | Not specified in the provided results. |
| Sitravatinib | Various solid tumor xenografts | Not specified | Potent suppressor of tumor growth in models with RTK dysfunction.[22] |
| Merestinib | MET amplified (MKN45), autocrine (U-87MG, KP4), and over-expressed (H441) xenografts | Not specified | Demonstrates in vivo anti-tumor effects.[23][24] |
| Dubermatinib | Xenograft mice | Not specified | Significantly diminished tumor growth.[27] |
Signaling Pathways and Experimental Workflows
Visual representations of the AXL signaling pathway and typical experimental workflows aid in understanding the mechanism of action and evaluation process for these inhibitors.
Caption: AXL Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for AXL Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and may have been adapted by the original researchers.
Biochemical AXL Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of AXL kinase.
-
Reagents and Materials:
-
Recombinant human AXL kinase enzyme.
-
AXL substrate (e.g., AXLtide or poly[Glu:Tyr] (4:1)).[28]
-
ATP.
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).[14]
-
Test inhibitor (this compound or other AXL inhibitors) at various concentrations.
-
ADP-Glo™ Kinase Assay kit or radiometric detection reagents ([γ-³³P]-ATP).[3][28]
-
96-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.
-
Add the AXL kinase and the test inhibitor to the wells of a 96-well plate and incubate briefly.
-
Initiate the kinase reaction by adding a mixture of the AXL substrate and ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced (using ADP-Glo™) or the incorporation of ³³P into the substrate (radiometric assay).
-
Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT/XTT)
This assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Test inhibitor at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent.[29][30]
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS-HCl).[31][32]
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor and incubate for a specified period (e.g., 72 hours).
-
Add the MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.[31][32]
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
In Vivo Tumor Xenograft Study
This study evaluates the antitumor efficacy of the AXL inhibitors in a living organism.
-
Materials and Methods:
-
Immunocompromised mice (e.g., nude or SCID).
-
Cancer cell line that forms tumors in mice.
-
Test inhibitor formulated for in vivo administration (e.g., oral gavage).
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of the immunocompromised mice.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers at regular intervals (e.g., twice weekly). Tumor volume is often calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for target engagement).
-
Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the inhibitor.
-
Western Blot for AXL Phosphorylation
This technique is used to assess the inhibition of AXL signaling in cells or tumor tissue.
-
Reagents and Materials:
-
Cell or tissue lysates.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and membranes (e.g., PVDF).
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies against phospho-AXL and total AXL.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells with the AXL inhibitor for a specified time. For in vivo samples, collect tumors at the end of the study.
-
Lyse the cells or homogenize the tumor tissue in lysis buffer.
-
Quantify the protein concentration in the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-AXL.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total AXL to confirm equal protein loading.
-
Quantify the band intensities to determine the extent of AXL phosphorylation inhibition.
-
Conclusion
This compound demonstrates high selectivity and potent inhibition of AXL kinase. When compared to other second-generation AXL inhibitors, its distinct profile suggests potential advantages in specific therapeutic contexts, particularly in overcoming resistance to other targeted therapies like EGFR TKIs. The multi-kinase inhibitors, such as sitravatinib and merestinib, offer broader targeting of oncogenic pathways, which may be beneficial in tumors driven by multiple signaling abnormalities. The choice of an appropriate AXL inhibitor for further development or clinical application will depend on the specific cancer type, its underlying molecular drivers, and the desired therapeutic strategy (e.g., monotherapy vs. combination therapy). The data and protocols provided in this guide offer a foundational resource for making such informed decisions.
References
- 1. researchgate.net [researchgate.net]
- 2. ascopubs.org [ascopubs.org]
- 3. AXL Kinase Enzyme System Application Note [promega.com]
- 4. Concentration-QTc modeling of sitravatinib in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Axl Inhibition and Immune Checkpoint Blockade in Non-small Cell Lung Cancer: Current Understanding and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First‐in‐Human Phase I Study of Merestinib, an Oral Multikinase Inhibitor, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic Profile of Gilteritinib: A Novel FLT-3 Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Enhanced efficacy of sitravatinib in metastatic models of antiangiogenic therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic Profile of Gilteritinib: A Novel FLT-3 Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BerGenBio Announces New Preclinical Data Indicating Broadened Potential for Bemcentinib to Treat Severe Respiratory Infections [prnewswire.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. BerGenBio: Preclinical Data Presented at AACR Reinforces Bemcentinib's Potential to Reverse Tumour Immunosuppression and Therapy Resistance - BioSpace [biospace.com]
- 18. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - UZ [thermofisher.com]
- 19. academic.oup.com [academic.oup.com]
- 20. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 21. First-in-human phase 1/1b study to evaluate sitravatinib in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Sitravatinib in patients with solid tumors selected by molecular alterations: results from a Phase Ib study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. selleckchem.com [selleckchem.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. news.cision.com [news.cision.com]
- 27. News - dubermatinib (TP-0903) - LARVOL VERI [veri.larvol.com]
- 28. reactionbiology.com [reactionbiology.com]
- 29. MTT assay protocol | Abcam [abcam.com]
- 30. home.sandiego.edu [home.sandiego.edu]
- 31. broadpharm.com [broadpharm.com]
- 32. merckmillipore.com [merckmillipore.com]
Confirming the On-Target Activity of DS-1205 Using CRISPR: A Comparative Guide
This guide provides a comprehensive overview of the experimental validation of DS-1205, a selective inhibitor of the AXL receptor tyrosine kinase. We detail a CRISPR-Cas9-based methodology to confirm its on-target activity and compare its performance with an alternative AXL inhibitor, BGB324. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of targeted therapies.
Introduction to this compound and its Target, AXL
This compound is a potent and selective small-molecule inhibitor of AXL, a receptor tyrosine kinase that plays a crucial role in tumor cell proliferation, survival, migration, and therapeutic resistance.[1][2] Overexpression and activation of AXL are associated with poor prognosis in various cancers, including non-small cell lung cancer (NSCLC), making it a compelling therapeutic target.[3][4] this compound has been investigated for its potential to overcome resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in NSCLC.[1][5]
Experimental Methodologies
This section outlines the key experimental protocols for validating the on-target activity of this compound using CRISPR-Cas9.
CRISPR-Cas9-Mediated Knockout of the AXL Gene
The generation of AXL-knockout cancer cell lines is a critical first step. This can be achieved using commercially available CRISPR/Cas9 plasmids targeting the human AXL gene or by designing specific single-guide RNAs (sgRNAs).[6]
Protocol for AXL Gene Knockout:
-
sgRNA Design and Plasmid Construction: Design two to three sgRNAs targeting early exons of the AXL gene to maximize the likelihood of generating a loss-of-function frameshift mutation. These sgRNAs can be cloned into a Cas9 expression vector.
-
Cell Line Selection and Transfection: Select a cancer cell line with high endogenous AXL expression (e.g., SNU475 hepatocellular carcinoma cells or various NSCLC cell lines).[7] Transfect the cells with the AXL-targeting CRISPR-Cas9 plasmids using a suitable transfection reagent.
-
Clonal Selection and Expansion: After transfection, select single cells and expand them into clonal populations. This is crucial as CRISPR-Cas9 editing can result in a heterogeneous population of cells with different editing outcomes.[8]
-
Validation of AXL Knockout: Screen the clonal populations for the absence of AXL protein expression using Western blotting. Confirm the genetic knockout by Sanger sequencing of the targeted genomic region to identify insertions or deletions (indels) that result in a frameshift.
Cell Viability and Proliferation Assays
To quantify the effect of this compound on cell viability and proliferation, standard in vitro assays can be employed.
Protocol for Cell Viability Assay:
-
Cell Seeding: Seed wild-type and AXL-knockout cells in 96-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a comparator compound (e.g., BGB324) for 72 hours.
-
Viability Measurement: Assess cell viability using a commercially available assay, such as one based on ATP measurement (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a four-parameter logistic curve.
AXL Phosphorylation Assay
To directly measure the inhibitory effect of this compound on AXL activity, a phosphorylation assay can be performed.
Protocol for AXL Phosphorylation Assay:
-
Cell Treatment: Treat wild-type cells with this compound or a comparator at various concentrations for a defined period (e.g., 2 hours).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Western Blotting: Perform Western blot analysis using antibodies specific for phosphorylated AXL (p-AXL) and total AXL.
-
Densitometry Analysis: Quantify the band intensities to determine the extent of AXL phosphorylation inhibition.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for CRISPR-based validation and the AXL signaling pathway.
Results: Confirming On-Target Activity
The definitive validation of this compound's on-target activity comes from comparing its effects in wild-type versus AXL-knockout cells. The expected outcome is that this compound will inhibit the proliferation of wild-type cells that express AXL, but will have a significantly reduced or no effect on AXL-knockout cells.
Table 1: Expected Impact of this compound on Cell Viability in Wild-Type vs. AXL-Knockout Cells
| Cell Line | AXL Expression | Treatment | Expected IC50 (nM) | Interpretation |
| Cancer Cell Line | Wild-Type (AXL+/+) | This compound | Low nM range | This compound is potent in cells with the target. |
| Cancer Cell Line | AXL Knockout (AXL-/-) | This compound | > 10,000 | Loss of target abrogates this compound activity. |
Comparison with Alternatives
A direct comparison with other AXL inhibitors provides valuable context for the potency and selectivity of this compound. BGB324 is another selective AXL inhibitor that can be used as a comparator.
Table 2: Comparative Activity of DS-1205b and BGB324 in AXL-Overexpressing Cells
| Compound | Target | IC50 (Kinase Assay, nM) | EC50 (Cell Migration, nM) |
| DS-1205b | AXL | 1.3 | 2.7 |
| BGB324 | AXL | Not Reported | 132.3 |
Data sourced from a study using NIH3T3-AXL overexpressing cells.[1]
The data indicates that DS-1205b is significantly more potent at inhibiting AXL kinase activity and AXL-mediated cell migration compared to BGB324 in this experimental system.[1] Other AXL inhibitors in various stages of development include dubermatinib and bemcentinib.[2] A comprehensive comparison would involve testing these compounds head-to-head in the same wild-type and AXL-knockout cell lines.
Conclusion
The use of CRISPR-Cas9 to generate AXL-knockout cell lines provides a definitive method for confirming the on-target activity of this compound. By demonstrating a loss of activity in the absence of its target, researchers can confidently attribute the therapeutic effects of this compound to its inhibition of the AXL signaling pathway. Comparative data with other AXL inhibitors further solidifies its profile as a potent and selective agent for cancers dependent on AXL signaling.
References
- 1. DS-1205b, a novel selective inhibitor of AXL kinase, blocks resistance to EGFR-tyrosine kinase inhibitors in a non-small cell lung cancer xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AXL Gene Editing - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 4. meridian.allenpress.com [meridian.allenpress.com]
- 5. oncotarget.com [oncotarget.com]
- 6. scbt.com [scbt.com]
- 7. AXL Knock-Out in SNU475 Hepatocellular Carcinoma Cells Provides Evidence for Lethal Effect Associated with G2 Arrest and Polyploidization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dynamics of CRISPR/Cas9-mediated genomic editing of the AXL locus in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of DS-1205: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the specific procedures for waste management is paramount. This guide provides essential information on the proper disposal procedures for "DS-1205," a designation that can refer to multiple products. For the purposes of this instructional guide, we will focus on the procedures for DOWSIL™ PR-1205 Prime Coat , a substance that aligns with a laboratory setting. It is crucial to always consult the specific Safety Data Sheet (SDS) for the particular product you are using.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate personal protective equipment (PPE). The handling of DOWSIL™ PR-1205 Prime Coat requires specific safety measures due to its hazardous properties.
Personal Protective Equipment (PPE) and Handling:
| Equipment | Specification |
| Eye/Face Protection | Wear safety glasses with side shields or goggles. |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber, butyl rubber). |
| Respiratory Protection | Use a supplied-air respirator or an air-purifying respirator with an appropriate cartridge if ventilation is inadequate. |
| Body Protection | Wear appropriate protective clothing to prevent skin contact. |
Handle DOWSIL™ PR-1205 Prime Coat in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Keep the container tightly closed when not in use and store it away from heat, sparks, and open flames.
Step-by-Step Disposal Protocol
The disposal of DOWSIL™ PR-1205 Prime Coat must be conducted in accordance with federal, state, and local regulations. Improper disposal can lead to environmental contamination and legal repercussions.
Experimental Protocol for Disposal:
-
Waste Collection:
-
Collect waste DOWSIL™ PR-1205 Prime Coat in a designated, properly labeled, and sealed container.
-
The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Keep the waste container closed at all times except when adding waste.
-
Store the waste container in a designated satellite accumulation area that is secure and under the control of the laboratory personnel.
-
-
Arranging for Pickup:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with the necessary information, including the chemical name, quantity, and container type.
-
-
Documentation:
-
Maintain a log of the accumulated waste, including the date and amount of waste added to the container.
-
Ensure all required hazardous waste manifests are completed accurately upon pickup.
-
Quantitative Data Summary
The following table summarizes the key quantitative data related to the safe handling and disposal of DOWSIL™ PR-1205 Prime Coat, based on its Safety Data Sheet.
| Parameter | Value |
| Flash Point | -18 °C (0 °F) |
| Flammability Limits in Air (% by volume) | Lower: 1.7%, Upper: 11.5% |
| Specific Gravity | 0.8 |
| Vapor Density | > 1 (Air = 1) |
Disposal Procedure Workflow
The following diagram illustrates the logical workflow for the proper disposal of DOWSIL™ PR-1205 Prime Coat in a laboratory setting.
Caption: Workflow for the safe disposal of DOWSIL™ PR-1205 Prime Coat.
Disclaimer: The information provided in this guide is intended for educational purposes and is based on publicly available data for a specific product. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) for the exact "this compound" product you are using, nor for the specific guidelines and regulations of your institution and local authorities. Always prioritize safety and compliance in all laboratory procedures.
Essential Safety and Handling Protocols for the Investigational AXL Inhibitor DS-1205
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Laboratory Handling, Operation, and Disposal of DS-1205.
This compound is an investigational and highly selective AXL inhibitor currently under clinical evaluation.[1][2] As a potent pharmaceutical compound, stringent adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and prevent environmental contamination. This guide provides essential, immediate safety and logistical information for the handling of this compound in a research and development setting.
Personal Protective Equipment (PPE)
Given the potent nature of investigational kinase inhibitors like this compound, a comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| Equipment | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves is recommended. The outer glove should be changed immediately upon contamination. | To prevent dermal absorption of the compound. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect the eyes from splashes and airborne particles. |
| Lab Coat | A disposable, solid-front lab coat with tight-fitting cuffs. | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is necessary when handling the powdered form of the compound or when there is a risk of aerosolization. | To prevent inhalation of the compound. |
| Shoe Covers | Disposable shoe covers. | To prevent the tracking of contaminants out of the laboratory. |
Operational Plan: Handling and Experimental Protocols
Safe handling of potent compounds like this compound requires a controlled environment and strict adherence to established procedures. All operations should be performed in a designated area with restricted access.
Experimental Workflow:
-
Preparation: All handling of powdered this compound should be conducted within a certified chemical fume hood or a containment glove box to minimize inhalation exposure.
-
Weighing: Use a balance with a draft shield inside the fume hood.
-
Dissolving: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Storage: Store this compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Transport: When moving the compound within the facility, use a sealed, secondary container.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Waste | All solid waste, including contaminated gloves, wipes, and disposable lab coats, should be placed in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | Unused solutions of this compound should be collected in a designated, sealed hazardous waste container. Do not pour down the drain. |
| Sharps | Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container. |
All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is necessary.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
| Spill | Evacuate the area and restrict access. Wear appropriate PPE and clean the spill using an absorbent material. Collect all contaminated materials in a sealed hazardous waste container. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of the investigational compound this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
